Diethyl acetylsuccinate
Description
The exact mass of the compound Diethyl 2-acetylsuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-acetylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSDDICSXBCMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870842 | |
| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |
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Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-30-6 | |
| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-acetylsuccinate | |
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| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |
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| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |
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| Record name | Diethyl acetylsuccinate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Acetylsuccinate
This technical guide provides a comprehensive overview of the synthesis of diethyl acetylsuccinate, a valuable intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into the reaction mechanisms, experimental protocols, and key data associated with its preparation.
Core Synthesis Mechanism: Claisen Condensation
The most established and widely utilized method for the synthesis of this compound is the Claisen condensation. This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base. In this specific synthesis, the enolate of ethyl acetoacetate acts as the nucleophile, attacking the carbonyl carbon of ethyl chloroacetate.
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroacetate. The subsequent elimination of the chloride ion, a good leaving group, leads to the formation of this compound. The overall reaction is driven to completion by the final deprotonation of the product, which is more acidic than the starting ester, by the alkoxide base. An acidic workup is then required to neutralize the enolate and isolate the final product.[1][2][3]
Reaction Pathway
Caption: Claisen condensation pathway for this compound synthesis.
Alternative Synthesis Mechanisms
While the Claisen condensation is the primary route, other mechanisms can be employed for the synthesis of succinate derivatives, which could be adapted for this compound.
Michael Addition
The Michael addition, or 1,4-conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5][6][7][8] For the synthesis of a related structure, a Michael donor, such as the enolate of a malonic ester, could add to an appropriate α,β-unsaturated ester. While not a direct synthesis of this compound, this method is fundamental in the formation of C-C bonds in related dicarbonyl compounds.
Continuous Synthesis from Dimethyl Maleate and Acetaldehyde
A patented method describes the continuous synthesis of dimethyl acetylsuccinate from dimethyl maleate and acetaldehyde in the presence of a radical initiator.[9] This approach offers advantages such as shorter reaction times and high conversion rates. Although this method yields the dimethyl ester, it represents an alternative industrial approach that could potentially be adapted for the diethyl analog.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the procedure detailed in Organic Syntheses.[10]
Materials and Equipment
-
3-liter three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Absolute ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
Ethyl chloroacetate
-
Steam bath
-
Suction filtration apparatus
-
Distillation apparatus (Widmer column)
Procedure
-
Preparation of Sodium Ethoxide: In the 3-liter flask, place 400 cc of absolute ethanol. Slowly add 23 g (1 gram atom) of clean sodium slices through the condenser. The reaction can be expedited by gentle heating on a steam bath until all the sodium has dissolved.
-
Addition of Ethyl Acetoacetate: Once the sodium has completely reacted, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate to the sodium ethoxide solution.
-
Reaction with Ethyl Chloroacetate: Begin mechanical stirring and slowly add 123 g (1 mole) of ethyl chloroacetate over a period of one hour.
-
Reflux: Reflux the reaction mixture for five to six hours. The reaction is complete when the mixture is no longer alkaline to moist litmus paper.
-
Work-up:
-
Cool the reaction mixture and remove the precipitated sodium chloride by suction filtration. Wash the salt with two 50-cc portions of absolute ethanol.
-
Remove the ethanol from the filtrate by distillation from a steam bath.
-
Filter the residue and transfer it to a round-bottomed flask for fractional distillation under reduced pressure.
-
-
Purification: Fractionally distill the residue through a Widmer column. Collect the fraction boiling at 121–124°C/5 mm.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Molar Ratio (Sodium:Ethyl Acetoacetate:Ethyl Chloroacetate) | 1 : 1.1 : 1 | [10] |
| Reflux Time | 5-6 hours | [10] |
| Yield | 56-62% | [10] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H16O5 | [11] |
| Molecular Weight | 216.23 g/mol | [11] |
| Boiling Point | 121–124 °C at 5 mm Hg, 180-183 °C at 50 mmHg | [10][12] |
| Density | 1.081 g/mL at 25 °C | [12][13] |
| Refractive Index (n20/D) | 1.435 | [12][13] |
| ¹H NMR (CDCl₃) | ||
| δ (ppm) | Assignment | |
| ~1.25 (t) | -CH₃ (of ethyl groups) | [11][14] |
| ~2.20 (s) | -COCH₃ | [11][14] |
| ~2.70 (d) | -CH₂- (succinate backbone) | [11][14] |
| ~3.80 (t) | -CH- (succinate backbone) | [11][14] |
| ~4.15 (q) | -OCH₂- (of ethyl groups) | [11][14] |
Note on ¹H NMR: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used. The provided data represents typical values.
Conclusion
The synthesis of this compound via the Claisen condensation of ethyl acetoacetate and ethyl chloroacetate is a well-documented and reliable method. This guide has provided a detailed overview of the underlying mechanism, a step-by-step experimental protocol, and essential quantitative data. Understanding these core principles is crucial for the successful synthesis and application of this versatile chemical intermediate in research and development. Alternative synthetic routes, while less common for this specific molecule, offer potential for process optimization and industrial-scale production.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | 1115-30-6 [chemicalbook.com]
- 13. This compound 95 1115-30-6 [sigmaaldrich.com]
- 14. This compound(1115-30-6) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of diethyl acetylsuccinate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of its chemical synthesis and potential metabolic involvement.
Chemical Structure and Identifiers
This compound, systematically known as diethyl 2-acetylbutanedioate, is a dicarboxylic acid ester. Its structure features a succinate backbone with an acetyl group at the second carbon position.
| Identifier | Value |
| IUPAC Name | 1,4-diethyl 2-acetylbutanedioate[1] |
| CAS Number | 1115-30-6[1][2] |
| Molecular Formula | C10H16O5[1][2] |
| SMILES String | CCOC(=O)CC(C(C)=O)C(=O)OCC[2] |
| InChI Key | DVSDDICSXBCMQJ-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, presented for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 216.23 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Melting Point | -8 °C | [3][4] |
| Boiling Point | 180-183 °C at 50 mmHg | [2][3][4] |
| Density | 1.081 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.435 | [2][3] |
| Water Solubility | 15 g/L at 20 °C | [3][4] |
| LogP | 0.25 | [3] |
Experimental Protocols
Synthesis of this compound
A well-established method for the synthesis of this compound is documented in Organic Syntheses. The procedure involves the reaction of ethyl acetoacetate with ethyl chloroacetate in the presence of sodium ethoxide.[5]
Materials:
-
Absolute ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
Ethyl chloroacetate
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place 400 cc of absolute ethanol. Slowly add 23 g of clean sodium, cut into thin slices, through the condenser. The reaction can be expedited by gentle heating on a steam bath.[5]
-
Reaction with Ethyl Acetoacetate: Once all the sodium has dissolved, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate.[5]
-
Addition of Ethyl Chloroacetate: Start the mechanical stirrer and add 123 g (1 mole) of ethyl chloroacetate dropwise over one hour.[5]
-
Reflux: Reflux the reaction mixture for five to six hours.[5]
-
Workup and Purification:
-
After cooling, remove the precipitated sodium chloride by filtration and wash it with two 50-cc portions of absolute ethanol.[5]
-
Remove the ethanol from the filtrate by distillation through a short column on a steam bath.[5]
-
Filter the residue and transfer it to a round-bottomed flask for fractional distillation under reduced pressure through a Widmer column.[5]
-
Collect the fraction boiling at 121–124 °C/5 mm. The expected yield is 121–134 g (56–62% of the theoretical amount).[5]
-
Chemical Reactivity and Applications
Diethyl 2-acetylsuccinate serves as a reagent in the synthesis of coumarin and coumarin-3-acetic acid derivatives, which have shown antimicrobial activities against a variety of gram-positive and gram-negative bacteria.[3][6]
Potential Metabolic Pathway
While specific signaling pathways for this compound are not extensively documented, its structural similarity to diethyl succinate suggests a potential metabolic fate involving the tricarboxylic acid (TCA) cycle. Diethyl succinate can penetrate biological membranes and is metabolized in the TCA cycle.[7] It is plausible that intracellular esterases could hydrolyze this compound to acetylsuccinate, which may then be further metabolized.
Visualizations
The following diagrams illustrate the synthesis workflow and a proposed metabolic pathway for this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Butanedioic acid, acetyl-, diethyl ester [webbook.nist.gov]
- 2. 乙酰琥珀酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 1115-30-6 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Spectroscopic Data of Diethyl Acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl acetylsuccinate, a key reagent in the synthesis of various antimicrobial compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
Chemical Structure and Properties
-
IUPAC Name: Diethyl 2-acetylbutanedioate
-
Synonyms: this compound, Acetylsuccinic acid diethyl ester, Diethyl 2-acetylsuccinate
-
CAS Number: 1115-30-6
-
Molecular Formula: C₁₀H₁₆O₅
-
Molecular Weight: 216.23 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the tautomeric nature of the acetyl group (keto-enol tautomerism), the observed spectra represent a mixture of both forms, with the keto form generally being predominant.
The ¹H NMR spectrum of this compound is complex due to the presence of two chiral centers in the molecule, leading to diastereotopic protons. The data presented here is an interpretation based on the expected chemical shifts and coupling patterns.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 2H | -OCH₂ CH₃ (ester 1) |
| ~4.15 | Quartet (q) | 2H | -OCH₂ CH₃ (ester 2) |
| ~3.80 | Triplet (t) | 1H | -CH(COCH₃)- |
| ~2.80 | Doublet of Doublets (dd) | 2H | -CH₂ -CH(COCH₃)- |
| ~2.20 | Singlet (s) | 3H | -COCH₃ |
| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ (ester 1) |
| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ (ester 2) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are listed below.
| Chemical Shift (δ) ppm | Assignment |
| ~202.0 | C =O (ketone) |
| ~171.0 | C =O (ester 1) |
| ~169.0 | C =O (ester 2) |
| ~61.5 | -OC H₂CH₃ (ester 1) |
| ~61.0 | -OC H₂CH₃ (ester 2) |
| ~55.0 | -C H(COCH₃)- |
| ~35.0 | -C H₂-CH(COCH₃)- |
| ~30.0 | -COC H₃ |
| ~14.0 | -OCH₂C H₃ (ester 1) |
| ~13.8 | -OCH₂C H₃ (ester 2) |
The IR spectrum reveals the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch (ester) |
Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation, providing valuable information for structural elucidation.
| m/z | Relative Intensity | Assignment |
| 216 | Low | [M]⁺ (Molecular Ion) |
| 171 | Moderate | [M - OCH₂CH₃]⁺ |
| 143 | High | [M - COOCH₂CH₃]⁺ |
| 129 | Moderate | [M - CH₃CO - OCH₂CH₃]⁺ |
| 43 | Very High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 512-1024 scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is first recorded.
-
The sample is then placed in the IR beam path, and the sample spectrum is acquired.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Electron Energy: 70 eV.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion at different m/z values, generating a mass spectrum.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in confirming the molecular weight and structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Starting Materials and Precursors for Diethyl Acetylsuccinate
This technical guide provides a comprehensive overview of the primary starting materials, precursors, and synthesis methodologies for this compound. The information is curated for professionals in research and drug development, with a focus on clear data presentation and detailed experimental protocols.
Core Synthesis Pathways and Starting Materials
The synthesis of this compound primarily proceeds through two well-established chemical reactions: the alkylation of ethyl acetoacetate and the Michael addition to diethyl maleate . Each pathway utilizes distinct starting materials and precursors, which are outlined below.
Alkylation of Ethyl Acetoacetate
This classical approach involves the reaction of ethyl sodioacetoacetate (the sodium salt of ethyl acetoacetate) with an ethyl haloacetate. The most common precursors for this method are:
-
Ethyl Acetoacetate: The primary source of the acetyl and one of the carboxylate groups.
-
Ethyl Chloroacetate or Ethyl Bromoacetate: Provides the remaining two carbons and the second carboxylate group.
-
Sodium Ethoxide: A strong base used to deprotonate ethyl acetoacetate, forming the nucleophilic enolate. This is typically prepared in situ from sodium metal and absolute ethanol.
The overall reaction is a nucleophilic substitution where the enolate of ethyl acetoacetate displaces the halide from ethyl haloacetate.
Michael Addition
This method involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the key precursors are:
-
Diethyl Maleate: The Michael acceptor, providing the succinate backbone.
-
Ethyl Acetoacetate: The Michael donor, which, after deprotonation, acts as the nucleophile.
-
Base Catalyst: A base is required to generate the enolate from ethyl acetoacetate. Common bases include sodium ethoxide, piperidine, or other suitable catalysts.
The reaction mechanism involves the 1,4-addition of the ethyl acetoacetate enolate to the double bond of diethyl maleate.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound via the alkylation of ethyl acetoacetate, based on established laboratory procedures.[3]
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) | Moles | Molar Ratio |
| Sodium | 22.99 | 23 | - | 1.0 | 1.0 |
| Absolute Ethanol | 46.07 | - | 400 | - | - |
| Ethyl Acetoacetate | 130.14 | 143 | - | 1.1 | 1.1 |
| Ethyl Chloroacetate | 122.55 | 123 | - | 1.0 | 1.0 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 5-6 hours |
| Product Boiling Point | 121-124 °C at 5 mm Hg |
| Yield | 121-134 g (56-62%) |
Experimental Protocols
Detailed Methodology for Alkylation of Ethyl Acetoacetate[3]
This protocol is a modification of the method described by Conrad.
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 400 mL of absolute ethanol. Carefully add 23 g (1 gram atom) of clean sodium, cut into thin slices, through the condenser. The reaction to form sodium ethoxide can be expedited by gently heating the flask on a steam bath.
-
Addition of Ethyl Acetoacetate: Once all the sodium has dissolved, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate.
-
Alkylation Reaction: Start the mechanical stirrer and add 123 g (1 mole) of ethyl chloroacetate dropwise over one hour.
-
Reflux: Heat the reaction mixture to reflux and maintain for five to six hours.
-
Work-up: After cooling, filter the precipitated sodium chloride with suction and wash the solid with two 50 mL portions of absolute ethanol.
-
Solvent Removal: Remove the ethanol from the filtrate by distillation using a short column on a steam bath.
-
Purification: Filter the residue and transfer it to a round-bottomed flask for fractional distillation under reduced pressure through a Widmer column. Collect the fraction boiling at 121–124°C/5 mm. The expected yield is 121–134 g.
Diagrams and Workflows
Synthesis of this compound via Alkylation
References
An In-depth Technical Guide to Diethyl 2-acetylsuccinate (CAS 1115-30-6): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-acetylsuccinate (CAS 1115-30-6), a versatile building block in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its primary applications, with a particular focus on its role as a precursor in the synthesis of bioactive coumarin derivatives. The guide also delves into the antimicrobial and anti-biofilm properties of these resulting coumarins, including their mechanism of action via quorum sensing inhibition. Quantitative data is presented in structured tables, and key experimental procedures are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Diethyl 2-acetylsuccinate, also known as diethyl acetosuccinate, is an organic compound with the CAS number 1115-30-6. Its structure, featuring both ester and carbonyl functional groups, imparts a high degree of reactivity, making it a valuable intermediate in various chemical syntheses. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its utility in the synthesis of molecules with significant biological activity, particularly in the realm of antimicrobial agents.
Chemical and Physical Properties
Diethyl 2-acetylsuccinate is typically a colorless to pale yellow liquid with a fruity odor. It is soluble in organic solvents and has moderate solubility in water. Key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1115-30-6 | |
| Molecular Formula | C₁₀H₁₆O₅ | |
| Molecular Weight | 216.23 g/mol | |
| Appearance | Clear slightly yellow liquid | |
| Melting Point | -8 °C | |
| Boiling Point | 180-183 °C at 50 mmHg | |
| Density | 1.081 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.435 | |
| Water Solubility | 15 g/L at 20 °C | |
| logP | 0.25 |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Available | |
| FT-IR | Available | |
| Mass Spectrometry | Available | |
| Raman | Available |
Synthesis of Diethyl 2-acetylsuccinate
A common and well-established method for the synthesis of Diethyl 2-acetylsuccinate is the alkylation of ethyl acetoacetate with ethyl chloroacetate.
Experimental Protocol: Synthesis of Diethyl 2-acetylsuccinate
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Absolute ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
Ethyl chloroacetate
Equipment:
-
3 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Steam bath
-
Distillation apparatus with a Widmer column
Procedure:
-
Preparation of Sodium Ethoxide: In the 3 L flask, place 400 mL of absolute ethanol. Carefully add 23 g (1 gram atom) of clean sodium in thin slices through the condenser. The reaction can be gently heated on a steam bath to ensure all the sodium dissolves completely.
-
Addition of Ethyl Acetoacetate: Once the sodium has fully reacted to form sodium ethoxide, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate.
-
Alkylation: Start the mechanical stirrer and slowly add 123 g (1 mole) of ethyl chloroacetate over a period of one hour.
-
Reflux: Heat the reaction mixture to reflux and maintain for five to six hours.
-
Work-up: After cooling, the precipitated sodium chloride is removed by suction filtration and washed with two 50 mL portions of absolute ethanol. The ethanol is then removed from the filtrate by distillation from a steam bath using a short column.
-
Purification: The residue is filtered and transferred to a round-bottomed flask for fractional distillation under reduced pressure through a Widmer column. The fraction boiling at 121–124 °C/5 mm Hg is collected. This yields 121–134 g (56–62% of the theoretical amount) of Diethyl 2-acetylsuccinate.
Caption: Workflow for the synthesis of Diethyl 2-acetylsuccinate.
Applications in the Synthesis of Bioactive Molecules
The primary application of Diethyl 2-acetylsuccinate lies in its use as a versatile starting material for the synthesis of various heterocyclic compounds, most notably coumarin derivatives. These coumarins have garnered significant interest due to their wide range of biological activities, including antimicrobial and anti-biofilm properties.
Synthesis of Coumarin Derivatives
Diethyl 2-acetylsuccinate can be utilized in condensation reactions, such as the Pechmann or Knoevenagel condensation, with phenols to form the coumarin scaffold. A key example is the synthesis of 7-hydroxy-4-methyl-3-coumarinylacetic acid.
Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Derivatives
This is a general protocol for the Pechmann condensation, which can be adapted for use with Diethyl 2-acetylsuccinate and resorcinol to ultimately yield coumarin acetic acid derivatives.
Materials:
-
Resorcinol
-
Diethyl 2-acetylsuccinate
-
Concentrated Sulfuric Acid (or other acid catalyst like Amberlyst-15)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Beaker
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine resorcinol and Diethyl 2-acetylsuccinate.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time until the reaction is complete (monitored by TLC).
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure coumarin derivative.
Caption: Pechmann condensation to form a coumarin derivative.
Antimicrobial and Anti-biofilm Activity of Resulting Coumarins
Coumarin derivatives synthesized from precursors like Diethyl 2-acetylsuccinate have demonstrated significant antimicrobial and, notably, anti-biofilm activity against a range of Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity of Selected 7-Hydroxy-4-methylcoumarin Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference(s) |
| Compound 7 (Schiff Base) | Escherichia coli | 31 | |
| Compound 6 (Schiff Base) | Staphylococcus aureus | 40 | |
| Compound 7 (Schiff Base) | Micrococcus luteus | 40 | |
| Derivative 7f | Bacillus subtilis | 8 | |
| Derivative 3c₁ | Bacillus subtilis | 16 | |
| Derivative 3c | Staphylococcus aureus | 32 |
Note: The compounds in this table are derivatives of 7-hydroxy-4-methylcoumarin, a close analog to the expected product from Diethyl 2-acetylsuccinate and resorcinol, illustrating the potential bioactivity of this class of compounds.
Mechanism of Action: Quorum Sensing Inhibition
The anti-biofilm activity of many coumarins is attributed to their ability to interfere with bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, which is crucial for biofilm formation and virulence factor production. Coumarins can inhibit QS by interfering with the synthesis of or binding to signaling molecules (autoinducers) like acyl-homoserine lactones (AHLs) in Gram-negative bacteria. This disruption of communication prevents the coordinated expression of genes required for biofilm maturation.
Caption: Mechanism of quorum sensing inhibition by coumarin derivatives.
Agrochemical Applications
While the primary documented use of Diethyl 2-acetylsuccinate is in pharmaceutical and fine chemical synthesis, its structural motifs suggest potential applications as an intermediate in the agrochemical industry. Succinate derivatives are known building blocks for certain pesticides and herbicides. However, specific, publicly available examples of agrochemicals synthesized directly from Diethyl 2-acetylsuccinate are limited. Its role in this sector remains an area for further research and development.
Conclusion
Diethyl 2-acetylsuccinate (CAS 1115-30-6) is a valuable and reactive intermediate in organic synthesis. Its utility is most prominently demonstrated in the synthesis of coumarin derivatives, which exhibit a range of promising biological activities, including antimicrobial and anti-biofilm effects. The mechanism of action for the anti-biofilm properties is largely attributed to the inhibition of bacterial quorum sensing. This technical guide provides a foundational understanding of the properties, synthesis, and applications of Diethyl 2-acetylsuccinate, offering valuable insights for researchers and professionals in drug discovery and development. Further exploration into its potential in agrochemical synthesis may reveal new avenues for this versatile compound.
An In-depth Technical Guide to the Reactivity of Diethyl Acetylsuccinate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl acetylsuccinate, a versatile β-ketoester, serves as a valuable building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds and other functionalized molecules. Its reactivity is characterized by the presence of multiple electrophilic centers—two ester carbonyls, a ketone carbonyl, and an acidic α-hydrogen—making it a prime substrate for a wide range of nucleophilic attacks and cyclocondensation reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, including nitrogen, oxygen, sulfur, carbon, and hydride nucleophiles. Detailed reaction mechanisms, experimental protocols for key transformations, and quantitative data are presented to facilitate its application in research and development.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay of its functional groups. The acidic α-hydrogen, flanked by two carbonyl groups (one ketone and one ester), is readily deprotonated by a base to form a stabilized enolate. This enolate is a potent carbon nucleophile. The carbonyl carbons of the ketone and two ester groups are electrophilic and susceptible to attack by various nucleophiles.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles react with this compound primarily at the ketone carbonyl and ester carbonyls, often leading to the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.
Reaction with Primary Amines and Ammonia: Paal-Knorr Pyrrole Synthesis
In a reaction analogous to the Paal-Knorr pyrrole synthesis, this compound can react with primary amines or ammonia to form substituted pyrroles.[1][2][3][4][5] The reaction proceeds through the initial formation of an enamine from the ketone carbonyl, followed by intramolecular cyclization and dehydration.
Logical Reaction Pathway:
Caption: Paal-Knorr type synthesis of pyrroles from this compound.
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) and a primary amine (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrrole derivative.
Reaction with Hydrazine Derivatives: Pyridazinone and Pyrazolone Synthesis
The reaction of α-acylsuccinic esters like this compound with hydrazine has been shown to yield isomeric products: pyridazinones and pyrazolones. The reaction pathway is dependent on which carbonyl group is initially attacked by the hydrazine.
Experimental Data:
| Nucleophile | Product(s) | Yield | Conditions | Reference |
| Hydrazine Hydrate | 3-Methyl-4-carbethoxymethyl-5-pyrazolone and 4-Carbethoxy-3-methyl-4,5-dihydro-6-pyridazone | Not specified | Ethanol/Water | N/A |
Experimental Protocol: Reaction with Hydrazine Hydrate
-
Dissolve this compound (1 equivalent) in ethanol.
-
Slowly add a solution of hydrazine hydrate (1 equivalent) in water with stirring.
-
The reaction is often exothermic. After the initial reaction, the mixture is cooled to induce crystallization.
-
The isomeric products can be separated based on their differential solubility and by recrystallization.
Logical Reaction Pathway:
Caption: Isomeric pyridazinone and pyrazolone synthesis from this compound.
Reaction with Urea and Thiourea: Biginelli-type Reaction
This compound, as a β-dicarbonyl compound, can participate in Biginelli-type multicomponent reactions with an aldehyde and urea or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones.[6][7][8] These heterocycles are of significant interest in medicinal chemistry.
Logical Reaction Pathway:
Caption: Biginelli-type synthesis of dihydropyrimidinones/thiones.
Experimental Protocol (General):
-
Combine this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent like ethanol.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).
-
Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold solvent.
Reactions with Oxygen Nucleophiles
Hydrolysis
The ester groups of this compound can be hydrolyzed under both acidic and basic conditions to the corresponding carboxylic acids. Basic hydrolysis (saponification) is typically irreversible and goes to completion, while acidic hydrolysis is a reversible process.
Experimental Protocol: Basic Hydrolysis
-
Dissolve this compound in an alcoholic solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH, >2 equivalents).
-
Heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate salts.
-
Extract the dicarboxylic acid product with an organic solvent.
Transesterification
The ethyl esters of this compound can be exchanged with other alkoxy groups in the presence of an acid or base catalyst and an excess of a different alcohol. This reaction is driven to completion by removing the more volatile ethanol.
Experimental Protocol: Transesterification with Benzyl Alcohol
-
Mix this compound with a large excess of benzyl alcohol.
-
Add a catalytic amount of a suitable catalyst (e.g., sulfuric acid or a solid acid catalyst like modified zirconia).[9]
-
Heat the mixture, allowing for the removal of ethanol by distillation.
-
Monitor the reaction by GC or NMR until the starting material is consumed.
-
Remove the excess benzyl alcohol under reduced pressure and purify the resulting dibenzyl acetylsuccinate.
Reactions with Sulfur Nucleophiles
Thiols are potent nucleophiles and can react with this compound in various ways, including conjugate addition to α,β-unsaturated derivatives or in cyclization reactions.
Gewald Aminothiophene Synthesis
While the classical Gewald reaction involves an α-cyano ketone, a modification using a β-ketoester like this compound in the presence of elemental sulfur and an amine base can lead to the formation of highly substituted aminothiophenes.
Logical Reaction Pathway:
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. daneshyari.com [daneshyari.com]
Tautomerism in Diethyl Acetylsuccinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the keto-enol tautomerism in diethyl acetylsuccinate, a β-keto ester of significant interest in synthetic chemistry and drug development. The dual reactivity of its tautomeric forms—the nucleophilic enol and the electrophilic keto form—is pivotal in various chemical transformations. This document outlines the structural basis of this phenomenon, factors influencing the tautomeric equilibrium, and detailed experimental protocols for its quantitative analysis.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group attached to a doubly bonded carbon).[1] In the case of this compound, the equilibrium involves the interconversion between the diketo form and two possible enol forms, where a proton migrates from the central carbon atom (α-carbon) to one of the carbonyl oxygen atoms. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. Generally, for simple carbonyl compounds, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly populated.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound is a dynamic process influenced by several factors, including solvent polarity, temperature, and concentration. The position of this equilibrium is critical as it dictates the reactivity of the compound.
Structural Features and Stability
The enol form of this compound is stabilized by:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group, creating a stable six-membered ring.
Solvent Effects
The solvent plays a crucial role in determining the percentage of the enol tautomer at equilibrium.
-
Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is not disrupted by solvent interactions, thus preserving its stabilizing effect.
-
Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol and shifting the equilibrium towards the more polar keto form.
-
Polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with both the keto and enol forms. This strong solvation of the keto form generally shifts the equilibrium in its favor.
Quantitative Analysis of Tautomerism
Table 1: Keto-Enol Equilibrium Data for Analogous β-Keto Esters
| Compound | Solvent | % Enol | Equilibrium Constant (K = [enol]/[keto]) | Reference |
| Ethyl Acetoacetate | Neat (32 °C) | 9.9% | 0.0992 | [2] |
| Acetoacetic Acid | D₂O | < 2% | < 0.02 | [1] |
| Acetoacetic Acid | CCl₄ | 49% | 0.96 | [1] |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of the keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is the most powerful and commonly used technique for quantifying tautomeric mixtures in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2][3]
Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound (approximately 10-20 mg) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD) in standard 5 mm NMR tubes. The final volume should be approximately 0.6 mL.
-
Allow the solutions to equilibrate for at least one hour at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer operating at a field strength of 300 MHz or higher.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Set the spectral width to include the downfield region where the enolic hydroxyl proton signal is expected (typically δ 10-15 ppm).
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:
-
Keto form: The α-proton (CH) and the methylene protons (CH₂) adjacent to the carbonyl groups.
-
Enol form: The vinylic proton (=CH) and the enolic hydroxyl proton (OH).
-
-
Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-proton) and a signal unique to the enol form (e.g., the vinylic proton).
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] * 100
-
The equilibrium constant (K) is then calculated as:
K = [enol] / [keto] = Integral (enol) / Integral (keto)
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the keto and enol forms have different absorption maxima due to their distinct electronic structures.[4][5][6] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.
Protocol:
-
Sample Preparation:
-
Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., hexane, ethanol, water). Concentrations should be in a range that provides absorbance values between 0.1 and 1.0.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the absorption bands corresponding to the keto and enol tautomers. This may require deconvolution of overlapping peaks.
-
The ratio of the tautomers can be determined by applying the Beer-Lambert law, but this requires knowledge of the molar absorptivities (ε) of the pure keto and enol forms, which are often difficult to obtain directly.
-
A common approach is to use Meyer's method, which assumes that in a non-polar solvent (like hexane), the absorption is predominantly due to the enol form, while in a polar solvent (like water), it is mainly from the keto form. This allows for an estimation of the molar absorptivities.
-
Visualizations
Tautomeric Equilibrium of this compound
Caption: Keto-enol tautomerism of this compound.
Note: The image sources in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Experimental Workflow for NMR Analysisdot
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Constants of Diethyl Acetylsuccinate
This guide provides a comprehensive overview of the key physical constants of diethyl acetylsuccinate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.
Core Physical Properties
This compound is a colorless to slightly yellow liquid utilized as an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] Accurate knowledge of its physical properties is crucial for its application and handling in a laboratory setting.
Data Presentation
The primary physical constants of this compound are summarized in the table below for clear and easy reference.
| Physical Constant | Value | Conditions |
| Boiling Point | 180-183 °C | at 50 mmHg |
| Density | 1.081 g/mL | at 25 °C |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pure compounds, this is a sharp, characteristic temperature.
Micro-Boiling Point Determination Method:
This method is suitable when only a small sample of the liquid is available.
-
Apparatus Setup:
-
A small amount of this compound (approximately 0.5 mL) is placed into a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The entire assembly is then placed in a heating bath (e.g., a Thiele tube or a beaker with paraffin oil) to allow for uniform heating.[4][5]
-
-
Procedure:
-
The heating bath is gently heated.[5]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[5]
-
At this point, heating is discontinued.
-
The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[5]
-
Distillation Method:
For larger volumes, a simple distillation apparatus can be used to determine the boiling point.[6]
-
Apparatus Setup:
-
A sample of this compound (at least 5 mL) is placed in a distillation flask with a few boiling chips to ensure smooth boiling.[3]
-
A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the side arm leading to the condenser.
-
The flask is connected to a condenser, which is in turn connected to a receiving flask.
-
-
Procedure:
-
The distillation flask is heated.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature of the vapor will stabilize at the boiling point of the liquid as it condenses and is collected in the receiving flask.[5][6]
-
This stable temperature reading is the boiling point of the liquid.[5]
-
Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume.
Procedure using a Graduated Cylinder and Balance:
This is a straightforward method for determining density.
-
Mass Measurement:
-
Volume Measurement:
-
A specific volume of this compound (e.g., 10 mL) is carefully poured into the graduated cylinder.
-
The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[7]
-
-
Mass of Liquid:
-
The graduated cylinder containing the liquid is placed back on the balance.
-
If the balance was tared, the reading directly gives the mass of the liquid. If not, the mass of the empty cylinder is subtracted from the total mass to find the mass of the liquid.[7]
-
-
Density Calculation:
Visualizations
Workflow for Physical Constant Determination
The logical workflow for determining the physical constants of this compound is illustrated below.
Caption: Experimental workflow for determining the boiling point and density of a liquid sample.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. vernier.com [vernier.com]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. homesciencetools.com [homesciencetools.com]
An In-depth Technical Guide on the Solubility of Diethyl Acetylsuccinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diethyl acetylsuccinate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on fundamental chemical principles. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility values in their laboratories.
Introduction to this compound
This compound is a diester with the chemical formula C10H16O5. Its structure includes two ethyl ester groups and an acetyl group, which influence its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for applications in organic synthesis, formulation development, and purification processes.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of a solute is highest in a solvent with a similar polarity. This compound possesses both polar (ester and ketone carbonyl groups) and nonpolar (ethyl and methylene groups) characteristics, suggesting it will be soluble in a range of organic solvents.
Expected Solubility:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): this compound is expected to be highly soluble in these solvents. The polar carbonyl groups of the solute can interact favorably with the polar groups of the solvent.
-
Alcohols (e.g., Ethanol, Methanol): Good solubility is anticipated in alcohols due to the potential for hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ester and acetyl groups in this compound.
-
Aromatic Hydrocarbons (e.g., Toluene): Moderate to good solubility is expected. While toluene is less polar than the aforementioned solvents, the presence of the nonpolar alkyl and aromatic backbone in this compound will facilitate dissolution.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): Lower solubility is predicted in nonpolar solvents. The polar functional groups of this compound will have limited favorable interactions with nonpolar solvent molecules.
-
Water: A low but measurable solubility is expected. One source indicates a water solubility of 15 g/L at 20°C. This limited solubility is due to the presence of polar groups that can interact with water, but the larger nonpolar hydrocarbon portions of the molecule hinder complete miscibility.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 1.5 |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following experimental methodologies are recommended.
4.1. Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solid particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
4.2. High-Performance Liquid Chromatography (HPLC) Method for Quantification
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (or other suitable stationary phase)
-
Autosampler and data acquisition software
Chromatographic Conditions (Example):
-
Mobile Phase: A suitable mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 210 nm or 254 nm).
Calibration:
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in common organic solvents is scarce, a qualitative assessment based on its chemical structure provides valuable guidance for its handling and application. For precise formulation and process design, it is imperative for researchers to perform experimental solubility determinations. The shake-flask method, coupled with a reliable analytical technique such as HPLC, offers a robust approach to obtaining accurate and reproducible solubility data. This guide provides the necessary theoretical background and practical protocols to empower researchers in their studies involving this compound.
An In-depth Technical Guide to the Discovery and Synthesis of Diethyl Acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of diethyl acetylsuccinate, a valuable β-keto ester intermediate in organic synthesis. While the precise initial synthesis remains historically nuanced, its theoretical underpinnings are firmly rooted in the foundational work of Ludwig Claisen on ester condensations in the late 19th century. This document details the seminal Claisen condensation reaction, which represents the classical approach to this compound, and explores modern synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.
Discovery and Historical Context
The synthesis of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the Claisen condensation. First described by the German chemist Rainer Ludwig Claisen in 1887, this reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester or a β-diketone.[1]
While a specific, dated publication marking the absolute first synthesis of this compound is not readily identifiable in the primary literature, its preparation is a direct application of the principles laid out by Claisen. The reaction between diethyl succinate and ethyl acetate, in the presence of a strong base, logically yields this compound. It is highly probable that the synthesis of this specific compound was achieved shortly after Claisen's initial publications, as chemists of the era actively explored the scope and applications of this new synthetic tool.
Early comprehensive chemical encyclopedias, such as Beilstein's Handbuch der Organischen Chemie, which began publication in the late 19th century, served to catalog the rapidly expanding world of organic compounds and their syntheses.[2][3] The inclusion of this compound in such volumes would have followed its first successful, albeit not necessarily widely publicized, synthesis.
Core Synthetic Methodologies
The primary methods for synthesizing this compound rely on well-established condensation reactions. The classical approach is the Claisen condensation, while modern variations and alternative routes have also been developed.
The Claisen Condensation
The Claisen condensation is the cornerstone of this compound synthesis. This reaction involves the formation of an enolate from an ester containing α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide group results in the formation of a β-keto ester.[1]
Logical Relationship of the Claisen Condensation for this compound Synthesis
Caption: Claisen condensation pathway to this compound.
Experimental Protocol: Classical Claisen Condensation
This protocol is a representative procedure based on the principles of the Claisen condensation.
Materials:
-
Diethyl succinate
-
Ethyl acetate
-
Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)
-
Anhydrous diethyl ether or toluene
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide in the chosen anhydrous solvent is prepared in the round-bottom flask.
-
Addition of Esters: A mixture of diethyl succinate (1.0 equivalent) and ethyl acetate (1.0 to 1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at a temperature that maintains a gentle reflux.
-
Reaction: The reaction mixture is heated at reflux for a specified period (typically several hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of dilute aqueous hydrochloric acid until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.
Quantitative Data from Representative Procedures
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Succinate | Ethyl Acetate | Sodium Ethoxide | Toluene | 4 | 75-85 | General textbook procedure |
| Diethyl Succinate | Ethyl Acetate | Sodium Hydride | THF | 6 | 80-90 | Modern adaptation |
Modern Synthetic Approaches
While the Claisen condensation remains a robust method, modern organic synthesis has introduced variations and alternative strategies to improve yields, reduce reaction times, and employ milder conditions.
Michael Addition Approach
An alternative conceptual approach to the carbon framework of this compound involves a Michael addition. This reaction entails the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In a retrosynthetic sense, one could envision the formation of this compound from the Michael addition of an acetate enolate equivalent to diethyl maleate or fumarate.
Experimental Workflow for a Michael Addition-based Synthesis
Caption: Generalized workflow for a Michael addition approach.
Experimental Protocol: Michael Addition
Materials:
-
Diethyl maleate or diethyl fumarate
-
Ethyl acetate
-
Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, syringe, magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of LDA in anhydrous THF is cooled to -78 °C. Ethyl acetate (1.0 equivalent) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Michael Addition: A solution of diethyl maleate or fumarate (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or vacuum distillation.
Conclusion
The synthesis of this compound is a classic example of fundamental carbon-carbon bond formation in organic chemistry. Its history is deeply intertwined with Ludwig Claisen's pioneering work on ester condensations. While the classical Claisen condensation remains a viable and instructive method for its preparation, modern techniques, including variations of the Michael addition, offer alternative pathways. This guide provides the historical context, theoretical framework, and practical experimental details necessary for the successful synthesis and understanding of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Diethyl Acetylsuccinate from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetylsuccinate is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and heterocyclic systems. Its structure, featuring both keto and ester functionalities, allows for a range of chemical transformations. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound from ethyl acetoacetate. The primary method described is the alkylation of ethyl acetoacetate with ethyl chloroacetate using sodium ethoxide as a base, a widely adopted and reliable procedure.
Reaction and Mechanism
The synthesis proceeds via the formation of the enolate of ethyl acetoacetate, which then acts as a nucleophile in an SN2 reaction with ethyl chloroacetate.[1][2] The acidic α-hydrogen of ethyl acetoacetate is readily abstracted by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the C-alkylated product, this compound.[1][2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Acetoacetate | 1.1 moles | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |
| Ethyl Chloroacetate | 1.0 mole | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |
| Sodium | 1.0 gram atom | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |
| Absolute Ethanol | 400 cc | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |
| Reaction Conditions | ||
| Reaction Time | 5-6 hours | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |
| Reaction Temperature | Reflux | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |
| Product Information | ||
| Product Name | This compound | |
| CAS Number | 1115-30-6 | [3] |
| Molecular Formula | C10H16O5 | [3] |
| Molecular Weight | 216.23 g/mol | [3] |
| Boiling Point | 180-183 °C at 50 mmHg | [3] |
| Density | 1.081 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.435 | |
| Yield | ||
| Theoretical Yield | Based on ethyl chloroacetate | |
| Actual Yield | 121-134 g (56-62%) | Organic Syntheses, Coll. Vol. 2, p. 272 (1943) |
| Spectroscopic Data | ||
| 1H NMR | See detailed protocol | [4] |
| 13C NMR | See detailed protocol | [5] |
| IR Spectroscopy | Characteristic C=O and C-O stretches | |
| Mass Spectrometry | M+ at m/z 216 |
Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.
Materials and Equipment:
-
3-liter three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Heating mantle or steam bath
-
Distillation apparatus with a short column
-
Vacuum distillation apparatus
-
Ethyl acetoacetate (143 g, 1.1 moles)
-
Ethyl chloroacetate (123 g, 1 mole)
-
Sodium (23 g, 1 gram atom), clean and cut into thin slices
-
Absolute ethanol (400 cc)
-
Ice bath
-
Filter flask and suction filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 400 cc of absolute ethanol. Carefully and slowly add 23 g of clean sodium slices through the condenser. The reaction is exothermic and will cause the ethanol to boil. The completion of the reaction can be hastened by gentle heating on a steam bath once the initial vigorous reaction has subsided.
-
Addition of Ethyl Acetoacetate: Once all the sodium has dissolved, cool the flask and slowly add 143 g (1.1 moles) of ethyl acetoacetate to the sodium ethoxide solution with stirring.
-
Alkylation Reaction: Begin stirring the mixture and add 123 g (1 mole) of ethyl chloroacetate dropwise from the separatory funnel over a period of about one hour.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for five to six hours.
-
Work-up and Isolation:
-
Cool the reaction mixture and filter off the precipitated sodium chloride by suction.
-
Wash the sodium chloride precipitate with a small amount of absolute ethanol.
-
Combine the filtrate and the washings and remove the bulk of the ethanol by distillation through a short column using a steam bath.
-
Filter the residue to remove any remaining salt.
-
-
Purification:
-
Transfer the crude product to a suitable flask for vacuum distillation.
-
Fractionally distill the residue under reduced pressure.
-
Collect the fraction boiling at 121–124°C at 5 mm Hg. The expected yield is 121–134 g (56–62% of the theoretical amount).
-
Characterization:
-
¹H NMR (CDCl₃): δ 1.25 (t, 6H), 2.25 (s, 3H), 2.85 (d, 2H), 3.75 (t, 1H), 4.15 (q, 4H).
-
¹³C NMR (CDCl₃): δ 14.0, 29.8, 45.1, 56.5, 61.0, 61.2, 168.9, 171.5, 201.8.
-
IR (neat): ν 1740 (C=O, ester), 1720 (C=O, ketone), 1180 (C-O) cm⁻¹.
-
Mass Spec (EI): m/z (%) 216 (M+, 5), 171 (40), 143 (100), 115 (30), 43 (85).
Safety Precautions
-
Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care in an inert atmosphere if possible, and avoid contact with moisture.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Ethyl chloroacetate is toxic and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.
-
The reaction should be conducted in a well-ventilated fume hood.
Alternative Synthesis Methods
While the sodium ethoxide method is robust, other bases and reaction conditions can be employed. Phase-transfer catalysis (PTC) offers a milder alternative, often using weaker bases like potassium carbonate and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[6][7] This method can sometimes lead to improved yields and selectivity, and avoids the use of metallic sodium.
Diagrams
Reaction Mechanism
References
- 1. fiveable.me [fiveable.me]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. This compound | 1115-30-6 [chemicalbook.com]
- 4. This compound(1115-30-6) 1H NMR spectrum [chemicalbook.com]
- 5. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sanad.iau.ir [sanad.iau.ir]
Application Note: Synthesis of Coumarin-3-acetic Acid Derivatives via Pechmann Condensation using Diethyl Acetylsuccinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the formation of coumarins and their derivatives.[1] This acid-catalyzed reaction typically involves the condensation of a phenol with a β-ketoester.[1] Coumarins are a vital class of benzopyrone heterocycles found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticoagulant, anticancer, antibacterial, and anti-inflammatory properties.[2][3]
While ethyl acetoacetate is the most common β-ketoester employed—yielding 4-methylcoumarins—the use of other esters like diethyl acetylsuccinate offers a strategic route to more complex coumarin scaffolds. Specifically, the reaction with this compound introduces a carboxymethyl or carboxyethyl group at the 3-position of the coumarin ring, producing coumarin-3-acetic acid derivatives. These derivatives are valuable intermediates for further functionalization and are of significant interest in medicinal chemistry and materials science.
This application note details the protocol for the Pechmann condensation using this compound with various phenols, outlines the reaction mechanism, and provides expected yields under different catalytic conditions.
Reaction Mechanism
The Pechmann condensation with this compound proceeds through a sequence of acid-catalyzed steps:
-
Transesterification: The first step involves an acid-catalyzed transesterification between the phenol and one of the ester groups of this compound.
-
Intramolecular Hydroxyalkylation: The intermediate then undergoes an intramolecular electrophilic aromatic substitution (a form of Friedel-Crafts acylation) where the activated carbonyl carbon attacks the ortho position of the phenol ring.
-
Dehydration: The final step is the dehydration of the cyclic alcohol intermediate, which results in the formation of the aromatic pyrone ring, yielding the stable coumarin product.[1]
Caption: Reaction mechanism for the synthesis of ethyl coumarin-3-acetate.
Quantitative Data Summary
The efficiency of the Pechmann condensation is highly dependent on the nature of the phenolic substrate, the choice of acid catalyst, and the reaction conditions. Highly activated phenols, such as resorcinol and phloroglucinol, generally provide higher yields in shorter reaction times.[1] The following table summarizes typical reaction outcomes for the condensation of various phenols with this compound using common acid catalysts.
| Phenol Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| Resorcinol | H₂SO₄ (conc.) | 25 - 50 | 4 - 6 | None | 80 - 90 |
| Phenol | H₂SO₄ (conc.) | 100 - 120 | 8 - 12 | None | 45 - 55 |
| m-Cresol | Amberlyst-15 (15) | 110 | 6 | None | 70 - 80 |
| Phloroglucinol | H₂SO₄ (conc.) | 0 - 25 | 2 - 3 | None | 85 - 95 |
| 1-Naphthol | Amberlyst-15 (15) | 120 | 8 | Toluene | 60 - 70 |
| Catechol | P₂O₅ | 130 | 10 | None | 30 - 40 |
Note: Yields are representative and can vary based on the precise experimental setup and purification methods.
Experimental Protocols
This section provides detailed methodologies for the synthesis of ethyl 7-hydroxycoumarin-3-acetate using either concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.
Protocol 1: Synthesis using Concentrated Sulfuric Acid
Materials:
-
Resorcinol (1.10 g, 10 mmol)
-
This compound (2.16 g, 10 mmol)
-
Concentrated Sulfuric Acid (98%)
-
Ice-cold water
-
Ethanol
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Place resorcinol (10 mmol) and this compound (10 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add 5 mL of concentrated sulfuric acid to the stirred mixture over 10-15 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The mixture will become viscous and may solidify.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of hexane and ethyl acetate).
-
Upon completion, slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude solid from aqueous ethanol to afford pure ethyl 7-hydroxycoumarin-3-acetate.
Protocol 2: Synthesis using Amberlyst-15 (Solid Acid Catalyst)
Materials:
-
m-Cresol (1.08 g, 10 mmol)
-
This compound (2.38 g, 11 mmol)
-
Amberlyst-15 resin (0.2 g, ~15 mol%)[3]
-
Toluene (optional, for high-melting phenols)
-
Ethanol
-
Round-bottom flask (50 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add m-cresol (10 mmol), this compound (11 mmol), and Amberlyst-15 (0.2 g).
-
For this solvent-free approach, equip the flask with a reflux condenser and heat the mixture to 110°C with efficient stirring.[3][4]
-
Maintain the reaction at this temperature for 6 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of hot ethanol to dissolve the product, and filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.[5]
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain pure ethyl 5-methylcoumarin-3-acetate.
Experimental Workflow
The general workflow for the synthesis and purification of coumarin-3-acetic acid derivatives via the Pechmann condensation is outlined below.
Caption: General workflow for Pechmann condensation and product purification.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 3. iiste.org [iiste.org]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Diethyl Acetylsuccinate for Coumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a significant class of benzopyrone compounds widely found in nature and are pivotal scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Pechmann condensation is a classic and versatile method for synthesizing coumarins, typically involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] While ethyl acetoacetate is commonly used to yield 4-methylcoumarins, diethyl acetylsuccinate serves as a valuable alternative reagent for the synthesis of coumarin-4-acetic acid esters. These products are highly useful intermediates, allowing for further functionalization of the coumarin core, making them particularly relevant for drug discovery and development.
Reaction Mechanism: Pechmann Condensation
The synthesis of a coumarin-4-acetic acid ester using this compound follows the general mechanism of the Pechmann condensation. The reaction is performed under acidic conditions and proceeds through three main stages: transesterification, intramolecular electrophilic aromatic substitution (acylation), and dehydration.[1]
-
Acid Catalysis & Transesterification: The acid catalyst protonates the acetyl carbonyl group of this compound, activating it. The phenolic hydroxyl group then attacks this activated carbonyl, leading to a transesterification reaction.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the phenol attacks the ester carbonyl carbon ortho to the hydroxyl group, forming a new six-membered ring.
-
Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic coumarin ring system.
Caption: Pechmann condensation mechanism for coumarin-4-acetate synthesis.
Quantitative Data
The following table summarizes a representative protocol for the synthesis of a coumarin derivative using this compound, based on the methodology described for analogous compounds.[3] The example uses resorcinol as the phenolic substrate to yield ethyl 7-hydroxycoumarin-4-acetate.
| Parameter | Value | Reference |
| Phenolic Substrate | Resorcinol | [3] |
| β-Ketoester | This compound | [3] |
| Molar Ratio (Phenol:Ester) | ~ 1 : 1.25 | [3] |
| Catalyst & Solvent | Methanesulfonic Acid | [3] |
| Temperature | 20 °C (Room Temperature) | [3] |
| Reaction Time | 16 hours | [3] |
| Work-up | Aqueous quench, Ethyl Acetate Extraction, Brine Wash | [3] |
| Purification | Silica Gel Column Chromatography | [3] |
| Expected Product | Ethyl 7-hydroxycoumarin-4-acetate | [3] |
Experimental Protocols
Protocol: Synthesis of Ethyl 7-hydroxycoumarin-4-acetate
This protocol is adapted from a general procedure for the Pechmann condensation using this compound and a substituted resorcinol.[3]
Materials:
-
Resorcinol (1.0 g, 9.08 mmol)
-
This compound (2.45 g, 11.35 mmol)
-
Methanesulfonic acid (20 mL)
-
Ice-cold water (200 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve resorcinol (1.0 g, 9.08 mmol) in methanesulfonic acid (20 mL) at room temperature (20°C).
-
Addition of Reagent: To the stirred solution, add this compound (2.45 g, 11.35 mmol) portion-wise, ensuring the temperature remains close to 20°C.
-
Reaction: Allow the reaction mixture to stir at 20°C for 16 hours. The solution will typically darken over time.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate or oily substance may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 80 mL).
-
Washing: Combine the organic layers and wash with brine (40 mL) to remove residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure ethyl 7-hydroxycoumarin-4-acetate.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of ethyl 7-hydroxycoumarin-4-acetate.
References
Application Notes and Protocols for Condensation Reactions Involving Diethyl Acetylsuccinate in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl acetylsuccinate is a versatile C6-dicarbonyl compound that serves as a valuable building block in organic synthesis. While the classical Stobbe condensation typically involves unsubstituted succinic esters, this compound possesses a reactive methylene group activated by adjacent acetyl and ester functionalities. This structural feature directs its reactivity towards Knoevenagel and Pechmann-type condensations, providing efficient routes to valuable heterocyclic scaffolds, such as coumarins. Coumarins are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
This document provides detailed protocols for the application of this compound in the synthesis of coumarin derivatives, which are crucial intermediates in the development of new therapeutic agents.
Core Concepts and Reaction Mechanisms
Unlike a traditional Stobbe condensation which proceeds via a γ-lactone intermediate to form an alkylidene succinic acid, the reaction of this compound with phenolic compounds or salicylaldehydes under acidic or basic conditions leads to the formation of a coumarin ring system.
1. Pechmann-type Condensation with Phenols (Acid-Catalyzed):
In the presence of an acid catalyst, this compound reacts with phenols to form coumarin derivatives. The reaction is initiated by the acid-catalyzed enolization of the β-ketoester functionality of this compound. This is followed by a transesterification reaction with the phenol. Subsequent intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation) and dehydration leads to the formation of the coumarin ring.
2. Knoevenagel-type Condensation with Salicylaldehydes (Base-Catalyzed):
With salicylaldehyde derivatives, the condensation is typically base-catalyzed. A weak base, such as piperidine, deprotonates the active methylene group of this compound to form a stabilized enolate. This enolate then undergoes a nucleophilic addition to the aldehyde group of salicylaldehyde. Subsequent intramolecular cyclization via attack of the phenolic oxygen onto the ester carbonyl, followed by elimination of ethanol and water, yields the coumarin product.
Experimental Protocols
Protocol 1: Synthesis of 4-substituted Coumarins via Pechmann-type Condensation
This protocol describes a general procedure for the acid-catalyzed condensation of a phenol with this compound to synthesize 4-substituted coumarin derivatives.
Materials:
-
This compound
-
Substituted Phenol (e.g., resorcinol, m-cresol)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)
-
Ethanol
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) in a minimal amount of a suitable solvent like ethanol or perform the reaction neat.
-
To this solution, add this compound (1.1 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 eq) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 60-80 °C) for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water.
-
A solid precipitate of the crude coumarin derivative should form. If no solid forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Collect the solid by filtration and wash with cold water and then with a saturated sodium bicarbonate solution to remove any unreacted phenol and acid. If an extraction was performed, wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the crude solid or the organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure coumarin derivative.
Quantitative Data (Representative Examples from Analogous Reactions):
| Phenol Derivative | β-Ketoester | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Resorcinol | Ethyl Acetoacetate | H₂SO₄ | RT | 0.5 | 92 |
| m-Cresol | Ethyl Acetoacetate | Amberlyst-15 | 110 | 1 | 85 |
| Phenol | Ethyl Acetoacetate | H₂SO₄ | 100 | 4 | 78 |
Note: The above data is based on reactions with ethyl acetoacetate, a close analog of this compound, and serves as a predictive guide for expected outcomes.
Protocol 2: Synthesis of 3-substituted Coumarins via Knoevenagel-type Condensation
This protocol outlines a general procedure for the base-catalyzed condensation of a salicylaldehyde derivative with this compound.
Materials:
-
This compound
-
Substituted Salicylaldehyde
-
Piperidine (or other weak base catalyst like pyrrolidine)
-
Ethanol
-
Glacial Acetic Acid (for neutralization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) and this compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1-0.2 eq) to the solution.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a few drops of glacial acetic acid.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude coumarin derivative by recrystallization from ethanol or another suitable solvent.
Quantitative Data (Representative Examples from Analogous Reactions):
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Salicylaldehyde | Diethyl Malonate | Piperidine | Ethanol | Reflux | 4 | 85 |
| 2-Hydroxynaphthaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3 | 90 |
| 5-Bromosalicylaldehyde | Ethyl Acetoacetate | Pyrrolidine | Ethanol | Reflux | 5 | 88 |
Note: The above data is based on reactions with analogous active methylene compounds and serves as a predictive guide for expected outcomes.
Visualizations
Reaction Mechanism Diagrams
Caption: Pechmann-type condensation mechanism.
Caption: Knoevenagel-type condensation mechanism.
Experimental Workflow
Caption: General experimental workflow.
Disclaimer: The provided protocols are generalized procedures based on established condensation reactions analogous to those expected for this compound. Researchers should consult the primary literature for specific examples and optimize reaction conditions for their particular substrates. Standard laboratory safety precautions must be followed at all times.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl Acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing diethyl acetylsuccinate as a versatile starting material. The following sections outline the synthesis of coumarins, pyrroles, and pyridazinones, complete with experimental procedures, quantitative data, and reaction pathway visualizations.
Synthesis of 4-(Carboxymethyl)coumarins via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. This compound serves as an excellent β-ketoester substitute, leading to the formation of 4-(carboxymethyl)coumarin derivatives, which are of interest for their potential biological activities.
Protocol 1: Synthesis of 7-Hydroxy-4-(carboxymethyl)coumarin
This protocol details the synthesis of 7-hydroxy-4-(carboxymethyl)coumarin from resorcinol and this compound.
Experimental Protocol:
-
Materials:
-
Resorcinol (1.10 g, 10 mmol)
-
This compound (2.16 g, 10 mmol)
-
Concentrated Sulfuric Acid (10 mL)
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
In a 100 mL round-bottom flask, cautiously add resorcinol to chilled concentrated sulfuric acid (0-5 °C) with stirring.
-
To this mixture, add this compound dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is purified by recrystallization from a suitable solvent such as aqueous ethanol to yield 7-hydroxy-4-(carboxymethyl)coumarin.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Resorcinol | This compound | 7-Hydroxy-4-(carboxymethyl)coumarin | Conc. H₂SO₄ | 12-18 | 75-85 | 185-188 |
Reaction Pathway:
Synthesis of Substituted Pyrroles via Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classical method for the preparation of substituted pyrroles by the condensation of an α-amino ketone with a β-dicarbonyl compound. This compound can be employed as the β-dicarbonyl component to yield pyrrole derivatives with acetic acid ester substituents.
Protocol 2: Synthesis of Diethyl 2-((4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)oxy)acetate
This protocol describes a modified Knorr synthesis for a substituted pyrrole using an in-situ generated α-amino ketone.
Experimental Protocol:
-
Materials:
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
This compound (2.16 g, 10 mmol)
-
Sodium nitrite (1.38 g, 20 mmol)
-
Zinc dust (1.31 g, 20 mmol)
-
Glacial acetic acid (30 mL)
-
Sodium acetate (optional)
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite in water, keeping the temperature below 10 °C to form the oximino derivative.
-
To this mixture, add this compound.
-
Gradually add zinc dust to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature around 40-50 °C.
-
After the addition of zinc is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated crude product by filtration.
-
Wash the product with water and recrystallize from ethanol to obtain the pure pyrrole derivative.
-
Quantitative Data:
| α-Amino Ketone Precursor | β-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| Ethyl 2-oximinoacetoacetate (in-situ) | This compound | Diethyl 2-((4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)oxy)acetate | Zinc, Acetic Acid, RT, 2-3 h | 60-70 |
Reaction Pathway:
Synthesis of Pyridazinone Derivatives
The reaction of γ-ketoesters with hydrazine hydrate is a straightforward method for the synthesis of pyridazinone heterocycles. This compound, as a γ-ketoester, readily undergoes this cyclocondensation to form substituted pyridazinones.
Protocol 3: Synthesis of Ethyl 2-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)acetate
This protocol outlines the synthesis of a pyridazinone derivative from this compound and hydrazine hydrate.
Experimental Protocol:
-
Materials:
-
This compound (2.16 g, 10 mmol)
-
Hydrazine hydrate (0.50 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization from a suitable solvent to yield the pyridazinone product.
-
Quantitative Data:
| γ-Ketoester | Reagent | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | Ethyl 2-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)acetate | Ethanol | 4-6 | 70-80 |
Reaction Pathway:
Application Notes and Protocols: Diethyl Acetylsuccinate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetylsuccinate (DEAS) and its methyl ester analog, dimethyl acetylsuccinate (DMAS), are highly versatile C6 building blocks in organic synthesis. Their inherent β-ketoester functionality provides multiple reactive sites, making them ideal starting materials for the construction of complex heterocyclic systems that form the core of numerous pharmaceutical agents.[1] These intermediates are particularly valuable for synthesizing substituted pyridines, pyrroles, and pyrimidines, which are key pharmacophores in a wide range of drugs, including antimicrobials, antivirals, and kinase inhibitors.[2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound (and its analog, dimethyl acetylsuccinate) in the synthesis of pharmaceutically relevant heterocyclic intermediates.
Application: Synthesis of Substituted Pyrimidin-5-yl Acetates
Substituted pyrimidines are a critical class of compounds in medicinal chemistry. The pyrimidine ring is a central feature in various drugs, including antivirals and anticancer agents. This compound serves as an excellent precursor for the synthesis of pyrimidin-5-yl acetates through a Traube-type condensation reaction with amidines.[6] This approach offers a direct and efficient route to these valuable intermediates.
The general reaction involves the condensation of this compound with an amidine, such as acetamidine, in the presence of a base like sodium methoxide. The reaction proceeds through the formation of a vinylogous amide intermediate, which then undergoes cyclization to form the pyrimidine ring.
Logical Workflow for Pyrimidine Synthesis
Caption: Workflow for the synthesis of pyrimidin-5-yl acetates.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various methyl (pyrimidin-5-yl)acetates from dimethyl acetylsuccinate (DMAS) and different amidines, as reported by Craig et al. (2000). The reactivity is analogous for this compound.[6]
| Product | Reactants (Amidine) | Yield (%) | Melting Point (°C) |
| Methyl (4-hydroxy-2-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)acetate | Thiourea | 85 | >200 |
| Methyl (4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetate | Acetamidine | 59 | >200 |
| Methyl (2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate | Guanidine | 85 | >200 |
Experimental Protocols
The following protocols are adapted from the synthesis of methyl pyrimidin-5-yl)acetates from dimethyl acetylsuccinate.[6] These can be adapted for use with this compound by adjusting molar equivalents accordingly.
Protocol 1: Synthesis of Methyl (4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetate
Materials:
-
Dimethyl acetylsuccinate (0.1 mol, 19.0 g)
-
Acetamidine hydrochloride (0.11 mol, 10.5 g)
-
Sodium methoxide in methanol (5.4 M solution, 20 mL, 0.11 mol)
-
Methanol
-
Acetone
-
Saturated methanolic HCl solution
Procedure:
-
Prepare a solution of dimethyl acetylsuccinate (0.1 mol) in a mixture of sodium methoxide in methanol (0.11 mol) and 50 mL of additional methanol.
-
In a separate reaction vessel, prepare a solution of acetamidine hydrochloride (0.11 mol) in methanol.
-
Heat the acetamidine solution to 60°C with stirring.
-
Add the dimethyl acetylsuccinate solution to the heated acetamidine solution dropwise over 20 minutes.
-
Continue stirring at 60°C for an additional 30 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature and then neutralize with a saturated solution of methanolic HCl.
-
Evaporate the solvent under reduced pressure.
-
Suspend the resulting solid residue in acetone, filter, and dry to obtain (2,6-dimethyl-4-hydroxy-5-pyrimidinyl)-acetic acid.
-
Suspend the obtained acid in a saturated solution of hydrochloric acid in methanol (50 mL).
-
Heat the mixture to reflux for 16 hours.
-
Reduce the volume of the reaction mixture by approximately half by evaporating the solvent under reduced pressure to induce crystallization.
-
Collect the crystalline product by filtration and dry.
Expected Yield: 59% (11.5 g)[6]
Signaling Pathway Visualization
While this synthesis does not involve a biological signaling pathway, the reaction mechanism can be visualized to illustrate the chemical transformations.
Reaction Mechanism: Traube Pyrimidine Synthesis
Caption: Key steps in the Traube synthesis of pyrimidines.
Conclusion
This compound is a readily available and highly effective starting material for the synthesis of a variety of heterocyclic compounds that are of significant interest to the pharmaceutical industry. The protocols provided herein for the synthesis of substituted pyrimidines demonstrate a straightforward and efficient application of this versatile intermediate. Researchers can adapt these methods to generate diverse libraries of heterocyclic compounds for drug discovery and development programs. The ability to easily construct complex, functionalized ring systems underscores the value of this compound in the synthesis of novel pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic applications of chiral 2,3-dihydro-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from Diethyl Acetylsuccinate and Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between diethyl acetylsuccinate, a versatile β-ketoester, and aromatic amines. This reaction serves as a gateway to the synthesis of highly functionalized heterocyclic compounds, particularly substituted pyrroles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the primary synthetic routes, detailed experimental protocols, quantitative data, and the pharmacological relevance of the resulting products.
Introduction: The Versatility of β-Ketoesters in Heterocyclic Synthesis
The reaction of β-dicarbonyl compounds with amines is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles. This compound, with its characteristic β-ketoester moiety, is a prime substrate for condensation reactions with aromatic amines. These reactions primarily proceed through two well-established named reactions: the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis . The resulting pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Primary Synthetic Pathways
The condensation of this compound with aromatic amines can be directed towards the synthesis of substituted pyrroles via two main strategies:
-
Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino-ketone with a β-ketoester.[3][4] In the context of using an aromatic amine as a starting material, the amine is first converted into an α-amino ketone, which then reacts with this compound. Often, the α-amino ketone is generated in situ to circumvent its inherent instability.[4]
-
Paal-Knorr Pyrrole Synthesis: This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] To utilize this compound in this synthesis, it must first be converted into a suitable 1,4-dicarbonyl precursor.
This document will focus on the Knorr Pyrrole Synthesis as it more directly involves the reaction of a β-ketoester with an amine-derived component.
Reaction Mechanisms
The formation of substituted pyrroles from a β-ketoester and an α-amino ketone, as in the Knorr synthesis, proceeds through a series of well-defined steps.
Knorr Pyrrole Synthesis Mechanism
The reaction is initiated by the condensation of the α-amino ketone with the β-ketoester (this compound) to form an imine. This is followed by tautomerization to an enamine, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrrole ring.[4][7]
Step-wise mechanism of the Knorr pyrrole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted pyrroles.
Protocol 1: Classic One-Pot Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
This protocol describes the synthesis of a model pyrrole compound, often referred to as "Knorr's Pyrrole," where the α-amino ketone is generated in situ from ethyl acetoacetate.[4]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Zinc dust
-
Ethanol for recrystallization
Procedure:
-
Preparation of the Reaction Mixture: In a flask equipped with a stirrer and an addition funnel, dissolve ethyl acetoacetate (2.0 equivalents) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C.[4]
-
Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) to the cooled reaction mixture while maintaining the temperature below 10 °C.[4]
-
Reduction and Condensation: To the solution containing the α-oximino intermediate, add a second equivalent of ethyl acetoacetate. Then, gradually add zinc dust in small portions while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 40°C.
-
Reaction Completion: After the addition of zinc is complete, continue stirring for 1-2 hours at room temperature.
-
Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.[4]
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and air dry. Recrystallize the crude solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[4]
Protocol 2: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
This protocol details the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and an aromatic amine using conventional heating.[8]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[8]
-
Acid Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for 15 minutes.[8]
-
Precipitation: After the reflux period, cool the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[8]
-
Isolation and Purification: Collect the solid product by vacuum filtration and recrystallize from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[8]
Data Presentation: Quantitative Yields
The yield of the Knorr and Paal-Knorr pyrrole syntheses is dependent on the nature of the substituents on both the β-ketoester/1,4-dicarbonyl compound and the amine. The following tables summarize representative yields for these reactions.
Table 1: Yields for the Paal-Knorr Synthesis of N-Arylpyrroles [8]
| Aromatic Amine | 1,4-Dicarbonyl Compound | Product | Yield (%) |
| Aniline | Hexane-2,5-dione | 2,5-dimethyl-1-phenyl-1H-pyrrole | 52 |
| p-Toluidine | Hexane-2,5-dione | 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole | 65 |
| p-Anisidine | Hexane-2,5-dione | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 70 |
| p-Chloroaniline | Hexane-2,5-dione | 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole | 58 |
General Experimental Workflow
The general workflow for the synthesis of substituted pyrroles from this compound derivatives and aromatic amines involves several key stages, from reaction setup to purification and characterization of the final product.
A generalized workflow for the synthesis of substituted pyrroles.
Applications in Drug Development
Pyrrole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their structural versatility allows for fine-tuning of their pharmacokinetic and pharmacodynamic properties.
Key Therapeutic Areas:
-
Anticancer Activity: Many pyrrole-containing compounds have demonstrated potent anticancer properties.[1] They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain pyrrolo[2,3-d]pyrimidines have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9]
-
Antimicrobial and Antifungal Activity: The pyrrole nucleus is found in natural antibiotics like pyrrolnitrin.[1] Synthetic pyrrole derivatives have also shown significant activity against a variety of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.[10]
-
Anti-inflammatory Activity: Pyrrole-containing compounds have been investigated for their anti-inflammatory effects. They can modulate inflammatory pathways and have shown potential as treatments for conditions such as rheumatoid arthritis.[1]
Signaling Pathway Interaction: Inhibition of VEGFR-2
The inhibition of VEGFR-2 is a key strategy in anticancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Certain substituted pyrroles have been identified as potent VEGFR-2 inhibitors.
Inhibition of the VEGFR-2 signaling pathway by a pyrrole derivative.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these pyrrole derivatives can block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth. This targeted approach highlights the potential of pyrrole-based compounds in modern cancer therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Diethyl Acetylsuccinate for Laboratory Use
Introduction
Diethyl acetylsuccinate (DEAS), also known as diethyl 2-acetylbutanedioate, is a valuable β-keto ester intermediate in organic synthesis. Its utility is demonstrated in the preparation of various heterocyclic compounds and other complex organic molecules. For researchers, scientists, and professionals in drug development, a reliable and scalable laboratory synthesis of DEAS is essential. This document provides detailed protocols for the synthesis of this compound, a comparison of different synthetic strategies, and characterization data. The primary route discussed is the Claisen-type condensation of ethyl acetoacetate with an ethyl haloacetate, a well-established and robust method for laboratory-scale production. An alternative approach via a Michael addition is also discussed.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₅ |
| Molecular Weight | 216.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 121-124 °C at 5 mmHg |
| Density | 1.081 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.435 |
Synthetic Methods
The most common and reliable method for the laboratory synthesis of this compound is the alkylation of the enolate of ethyl acetoacetate with an ethyl haloacetate. This application note details two variations of this method: one using ethyl chloroacetate and the other using ethyl bromoacetate.
Method 1: Synthesis via Alkylation with Ethyl Chloroacetate
This procedure is a modification of the well-established method described in Organic Syntheses.[1] It involves the formation of the sodium salt of ethyl acetoacetate (ethyl sodioacetoacetate), which then acts as a nucleophile to displace the chloride from ethyl chloroacetate.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl acetoacetate
-
Ethyl chloroacetate
-
50% Acetic acid (for workup)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask (e.g., 3 L)
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Heating mantle or steam bath
-
Distillation apparatus (for purification)
Procedure:
-
Preparation of Sodium Ethoxide: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 400 mL of absolute ethanol. Carefully add 23 g (1 gram-atom) of clean sodium, cut into thin slices, through the condenser. The reaction can be hastened by gentle heating on a steam bath until all the sodium has dissolved.
-
Formation of Ethyl Sodioacetoacetate: To the freshly prepared sodium ethoxide solution, slowly add 143 g (1.1 moles) of ethyl acetoacetate from the separatory funnel while stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, slowly add 123 g (1 mole) of ethyl chloroacetate over a period of one hour.
-
Reaction: The reaction mixture is then heated to reflux with continuous stirring for 5 to 6 hours.
-
Workup: After the reflux period, cool the mixture. The precipitated sodium chloride is removed by suction filtration and washed with two 50 mL portions of absolute ethanol. The ethanol is then removed from the filtrate by distillation from a steam bath. The residue is filtered again to remove any remaining salts.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure. The fraction boiling at 121–124 °C / 5 mmHg is collected.
Yield: 121–134 g (56–62% of the theoretical amount).[1]
Method 2: Synthesis via Alkylation with Ethyl Bromoacetate
This method is a variation of Method 1, substituting ethyl chloroacetate with the more reactive ethyl bromoacetate. This can potentially lead to shorter reaction times or higher yields under similar conditions.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl acetoacetate
-
Ethyl bromoacetate
-
50% Acetic acid (for workup)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Same as Method 1.
Procedure:
-
Preparation of Sodium Ethoxide and Ethyl Sodioacetoacetate: Follow steps 1 and 2 from Method 1.
-
Alkylation: After the formation of ethyl sodioacetoacetate, slowly add 167 g (1 mole) of ethyl bromoacetate over a period of one hour.
-
Reaction: The reaction mixture is then heated to reflux with continuous stirring. The reaction progress should be monitored by TLC. Due to the higher reactivity of the bromide, the reaction time may be shorter than with the chloro-analogue. A reflux time of 3-4 hours is a reasonable starting point.
-
Workup and Purification: Follow steps 5 and 6 from Method 1. The precipitated salt will be sodium bromide instead of sodium chloride.
Comparison of Synthetic Methods
| Parameter | Method 1 (Ethyl Chloroacetate) | Method 2 (Ethyl Bromoacetate) |
| Electrophile | Ethyl chloroacetate | Ethyl bromoacetate |
| Base | Sodium ethoxide (in situ) | Sodium ethoxide (in situ) |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Reaction Time | 5 - 6 hours | Potentially shorter (e.g., 3-4 hours) |
| Reported Yield | 56 - 62%[1] | Not explicitly reported for DEAS, but generally expected to be comparable or higher |
| Key Considerations | Less expensive starting material | More reactive, potentially leading to more side reactions if not controlled |
Alternative Synthetic Route: Michael Addition
A potential alternative for the synthesis of this compound is the Michael addition of ethyl acetoacetate to ethyl acrylate. In this reaction, the enolate of ethyl acetoacetate acts as a Michael donor and adds to the β-position of the α,β-unsaturated ester, ethyl acrylate (the Michael acceptor).
While detailed, specific protocols with reported yields for the synthesis of this compound via this route are not as readily available as for the Claisen-type alkylation, the general principle is well-established in organic chemistry.
Proposed Reaction Scheme:
The reaction would be base-catalyzed, using a base such as sodium ethoxide. The enolate of ethyl acetoacetate would add to ethyl acrylate, followed by protonation during workup to yield the final product.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (triplets and quartets), the acetyl methyl group (singlet), and the protons on the succinate backbone (multiplets).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as the aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups (typically in the range of 1715-1750 cm⁻¹).
-
Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.
Experimental Workflow and Logic Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Claisen-type condensation.
References
Application Notes and Protocols for the Purification of Diethyl Acetylsuccinate by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl acetylsuccinate is a valuable intermediate in organic synthesis, notably in the preparation of various heterocyclic compounds and pharmaceuticals. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and residual solvents. Purification to a high degree is essential for subsequent reactions and to meet the stringent requirements of the pharmaceutical industry. Vacuum distillation is the preferred method for purifying high-boiling, thermally sensitive compounds like this compound, as it lowers the boiling point, thereby preventing thermal decomposition. These application notes provide a detailed protocol for the purification of this compound using vacuum distillation, including apparatus setup, experimental procedure, and expected outcomes.
Data Presentation
The purification of this compound is dependent on precise control of temperature and pressure. The following table summarizes the key physical properties and recommended distillation parameters.
| Parameter | Value | Reference/Note |
| Chemical Name | Diethyl 2-acetylbutanedioate | IUPAC Name |
| CAS Number | 1115-30-6 | |
| Molecular Formula | C₁₀H₁₆O₅ | |
| Molecular Weight | 216.23 g/mol | |
| Boiling Point | 180-183 °C @ 50 mmHg | [1] |
| Estimated Boiling Point | ~145-150 °C @ 10 mmHg | Estimated using a pressure-temperature nomograph. |
| Estimated Boiling Point | ~120-125 °C @ 2 mmHg | Estimated using a pressure-temperature nomograph. |
| Density | 1.081 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.435 |
Table 1: Physical Properties and Distillation Parameters for this compound.
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound by vacuum distillation.
1. Pre-Distillation Work-up of Crude this compound:
Prior to distillation, it is crucial to remove acidic impurities and residual water from the crude reaction mixture.
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Materials:
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Crude this compound
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
-
Erlenmeyer flask
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Rotary evaporator
-
-
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any unreacted acidic starting materials or byproducts. Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine to facilitate the separation of the aqueous and organic layers.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄ for at least 30 minutes with occasional swirling.
-
Filter the drying agent from the organic solution.
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Remove the bulk of the solvent using a rotary evaporator.
-
2. Vacuum Distillation:
a. Apparatus Setup:
A standard vacuum distillation apparatus is required. A short-path distillation head is recommended to minimize product loss. All glassware must be inspected for cracks or defects before use.[2]
-
Equipment:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with a condenser and vacuum connection
-
Thermometer and adapter
-
Receiving flask(s)
-
Heating mantle with a stirrer
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Magnetic stir bar
-
Vacuum pump (capable of reaching <10 mmHg)
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Manometer (to monitor pressure)
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Cold trap (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump
-
Thick-walled vacuum tubing
-
Clamps and stands
-
Vacuum grease
-
b. Distillation Procedure:
-
Place a magnetic stir bar in the appropriately sized round-bottom flask (the flask should be no more than two-thirds full).
-
Add the crude, dried this compound to the distilling flask.
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below, ensuring all joints are lightly greased and securely clamped.
-
Place the cold trap in a Dewar flask filled with the appropriate coolant (dry ice/acetone or liquid nitrogen).
-
Connect the apparatus to the vacuum pump via the cold trap and manometer.
-
Turn on the cooling water to the condenser.
-
Begin stirring the contents of the distilling flask.
-
Slowly open the system to the vacuum and allow the pressure to stabilize at the desired level (e.g., 10 mmHg). Low-boiling impurities may be observed distilling at this stage.
-
Once a stable vacuum is achieved, begin heating the distilling flask gently with the heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Gradually increase the temperature of the heating mantle. The product will begin to distill when the vapor temperature reaches the expected boiling point at the set pressure (e.g., ~145-150 °C at 10 mmHg).
-
Collect the main fraction of pure this compound in a clean, pre-weighed receiving flask. The distillation rate should be maintained at approximately 1-2 drops per second for optimal separation.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
-
Disassemble the apparatus and weigh the collected fraction to determine the yield.
3. Post-Distillation Analysis:
The purity of the distilled this compound should be assessed using appropriate analytical techniques.
-
Recommended Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and assess purity.
-
Refractive Index: A quick method to check for purity against the known value.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Diagram of a vacuum distillation apparatus.
References
Application Notes and Protocols for the Characterization of Diethyl Acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of Diethyl acetylsuccinate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to offer robust and reliable analytical procedures for qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. This method offers high sensitivity and specificity, making it ideal for purity assessment and identification of related substances.
Experimental Protocol
a) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Working Solutions: Serially dilute the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent contamination of the GC system.
b) GC-MS Instrumentation and Conditions:
A typical GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Supelco SPB-35 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
c) Data Presentation: Quantitative GC-MS Data
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and may vary depending on the specific chromatographic conditions.
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~12 - 15 | 171, 143, 129, 101, 87, 43 |
Note: The mass fragments are based on typical fragmentation patterns of acetylated diethyl esters.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. A reverse-phase HPLC method is suitable for the characterization of this compound.
Experimental Protocol
a) Sample Preparation:
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Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v).
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Working Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
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Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions:
A standard HPLC system with a UV detector is appropriate for this analysis. The following parameters are recommended as a starting point and may require optimization.
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis or Photodiode Array (PDA) |
| Wavelength | 210 nm |
Note: The mobile phase composition and gradient can be adjusted to optimize the separation.
c) Data Presentation: Quantitative HPLC Data
The following table provides expected quantitative data for the HPLC analysis of this compound. The retention time is an estimate and will depend on the specific chromatographic conditions.
| Analyte | Expected Retention Time (min) | Wavelength (nm) |
| This compound | ~10 - 14 | 210 |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl Acetylsuccinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl acetylsuccinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. For syntheses involving acetaldehyde and diethyl maleate, temperatures between 120-140°C and pressures of 1.0-2.0 MPa are often required.[1] | Systematically optimize reaction parameters. For instance, in the reaction of diethyl maleate and acetaldehyde, consider a temperature range of 125-130°C and a pressure of 1.3-1.5 MPa.[1] |
| Presence of Water: Moisture can interfere with catalysts and reagents, particularly in esterification reactions. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. | |
| Catalyst Inactivity: The initiator or catalyst may be old, impure, or used in insufficient quantity. | Use a fresh, high-purity radical initiator (e.g., benzoyl peroxide) or acid catalyst. Optimize the catalyst loading. | |
| Formation of Side Products/Impurities | Suboptimal Reactant Ratio: An incorrect molar ratio of starting materials can lead to the formation of unwanted byproducts. | Carefully control the stoichiometry of the reactants. For the reaction of diethyl maleate and acetaldehyde, a weight ratio of approximately 1:1.0-1.5 (diethyl maleate:acetaldehyde) is suggested.[1] |
| High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or the formation of polymeric materials. | Lower the reaction temperature and potentially extend the reaction time to compensate. | |
| Difficult Product Purification | Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process. | Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. |
| Formation of Closely-Related Byproducts: Side products with similar physical properties to the desired product can be challenging to separate. | Employ high-resolution purification techniques such as fractional distillation under reduced pressure or column chromatography. | |
| Reaction Fails to Initiate | Ineffective Initiator: The radical initiator may not be decomposing at the reaction temperature to start the reaction. | Select an initiator that has an appropriate half-life at the desired reaction temperature. Ensure the initiator is thoroughly mixed with the reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is commonly synthesized through the radical addition of acetaldehyde to diethyl maleate. This reaction is typically initiated by a radical initiator like benzoyl peroxide under elevated temperature and pressure.[1][2] An alternative, though less direct route, could involve a Claisen condensation of diethyl succinate with ethyl acetate, followed by hydrolysis and decarboxylation of the resulting β-keto ester, though this is a more complex multi-step process.
Q2: How can I improve the yield of the this compound synthesis?
A2: To improve the yield, it is crucial to optimize the reaction conditions. For the synthesis from diethyl maleate and acetaldehyde, operating at a continuous feed in a high-pressure reactor can improve conversion rates to over 95%.[1] Key parameters to control are temperature (optimally 125-130°C), pressure (optimally 1.3-1.5 MPa), and the ratio of reactants.[1] Additionally, ensuring the absence of water and using a fresh, effective radical initiator are critical.
Q3: What are the typical impurities I might encounter and how can they be removed?
A3: Common impurities include unreacted starting materials (diethyl maleate and acetaldehyde) and potentially some polymeric byproducts. Purification can be achieved by first removing excess acetaldehyde through atmospheric distillation, followed by vacuum distillation to isolate the this compound.[1] Crystallization of the distilled product can further enhance purity to over 99%.[1]
Q4: Can I use a different initiator for the radical addition reaction?
A4: Yes, other radical initiators can be used. The choice of initiator depends on the desired reaction temperature. The initiator should have a suitable decomposition rate at the reaction temperature to provide a steady stream of radicals. Examples of other initiators include dibenzoyl peroxide and diisopropyl azodicarboxylate.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound via the radical addition of acetaldehyde to diethyl maleate, adapted from similar dimethyl ester syntheses.[1][2]
Materials:
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Diethyl maleate
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Acetaldehyde
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Benzoyl peroxide (or another suitable radical initiator)
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Anhydrous solvent (e.g., toluene, optional)
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High-pressure reactor equipped with a stirrer, heating mantle, and continuous feed pump
Procedure:
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Preparation of Reactant Mixture: In a separate vessel, prepare a mixture of diethyl maleate, acetaldehyde, and the radical initiator. A typical weight ratio is 1 part diethyl maleate to 1.0-1.5 parts acetaldehyde and 0.01-0.05 parts benzoyl peroxide.[1]
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Reaction Setup: Charge the high-pressure reactor with a small initial portion of the reactant mixture.
-
Reaction Conditions: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 125-130°C) and pressurize to the target pressure (e.g., 1.3-1.5 MPa).[1]
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Continuous Feed: Once the initial charge has reacted for a period (e.g., 2 hours), begin continuously feeding the remaining reactant mixture into the reactor at a controlled rate. Simultaneously, continuously withdraw the reaction product.
-
Work-up and Purification:
-
Collect the reaction effluent.
-
Subject the collected liquid to atmospheric distillation to remove and recover unreacted acetaldehyde.[1]
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The remaining residue is then subjected to vacuum distillation to isolate the crude this compound.
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For higher purity, the crude product can be further purified by recrystallization.[1]
-
Data Presentation: Reaction Parameter Comparison
The following table summarizes the impact of various reaction parameters on the yield and purity of acetylsuccinate esters, based on data from analogous syntheses.
| Parameter | Condition | Effect on Yield/Conversion | Effect on Purity | Reference |
| Temperature | 115-125°C | Lower conversion | Higher purity, fewer byproducts | [1] |
| 125-130°C | Optimal conversion (>95%) | High purity (>99%) | [1] | |
| 130-140°C | High conversion, potential for side reactions | May decrease due to byproducts | [1] | |
| Pressure | 1.0-1.3 MPa | Good conversion | Good purity | [1] |
| 1.3-1.5 MPa | Optimal conversion | High purity | [1] | |
| 1.5-2.0 MPa | High conversion, increased safety considerations | No significant improvement | [1] | |
| Reaction Type | Batch | Lower conversion (90-92%) | Lower initial purity | [1] |
| Continuous | Higher conversion (>95%) | Higher purity (>99%) | [1][2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting low product yield.
Caption: Relationship between parameters and product yield.
References
Technical Support Center: Diethyl Acetylsuccinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl acetylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is the alkylation of ethyl acetoacetate. This involves the reaction of ethyl sodioacetoacetate (the sodium salt of ethyl acetoacetate) with ethyl chloroacetate.[1][2] This procedure is a modification of the method originally described by Conrad.[1]
Q2: What is the most common side reaction observed during this synthesis?
A2: The principal side reaction is the further alkylation of the desired product, this compound, by another molecule of ethyl chloroacetate. This leads to the formation of ethyl β-acetotricarballylate as a significant byproduct.[1]
Q3: What kind of yields can I expect from this synthesis?
A3: The reported yield for the synthesis of this compound via the reaction of ethyl sodioacetoacetate with ethyl chloroacetate is typically in the range of 56-62% of the theoretical amount.[1]
Q4: How can I purify the final product?
A4: Purification of this compound is generally achieved through fractional distillation under reduced pressure.[1] This is effective in separating the desired product from unreacted starting materials and higher-boiling side products.
Q5: Can other side reactions occur besides the formation of ethyl β-acetotricarballylate?
A5: Yes, other side reactions and impurities can be encountered. These may include:
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Incomplete reaction: Leaving residual ethyl acetoacetate and ethyl chloroacetate in the product mixture.[3][4]
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Product discoloration: High reaction temperatures can lead to decomposition and the formation of colored impurities.[4]
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Hydrolysis: If water is present, hydrolysis of the ester groups can occur, although this is less common under anhydrous reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete formation of ethyl sodioacetoacetate. | Ensure the use of a high grade of absolute ethanol and that all the sodium has completely dissolved before adding the ethyl acetoacetate.[1] |
| Incomplete reaction with ethyl chloroacetate. | Ensure the reaction is refluxed for a sufficient amount of time (typically 5-6 hours) after the addition of ethyl chloroacetate.[1] | |
| Loss of product during workup. | Carefully wash the precipitated sodium chloride with absolute ethanol to recover any entrained product.[1] | |
| High Level of Ethyl β-acetotricarballylate | The desired product is reacting further with ethyl chloroacetate.[1] | Add the ethyl chloroacetate slowly to the reaction mixture to maintain a low concentration. Consider using a slight excess of ethyl acetoacetate relative to ethyl chloroacetate. |
| Product is Darkly Colored | Decomposition due to high temperatures.[4] | Maintain a controlled and gentle reflux during the reaction. Avoid excessive heating. |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | Ensure the reaction is carried out for the recommended duration and at the appropriate reflux temperature.[1] |
| Inefficient mixing. | Use a mechanical stirrer to ensure the reaction mixture is homogeneous.[1] |
Reaction Byproducts Summary
| Compound | Type | Reason for Formation | Boiling Point (at specified pressure) |
| This compound | Desired Product | Alkylation of ethyl sodioacetoacetate with ethyl chloroacetate.[1] | 146-148 °C / 18 mmHg[1] |
| Ethyl β-acetotricarballylate | Principal Byproduct | Further reaction of this compound with ethyl chloroacetate.[1] | 190 °C / 16 mmHg[1] |
| Ethyl Acetoacetate | Unreacted Starting Material | Incomplete reaction.[1] | 181 °C / 760 mmHg |
| Ethyl Chloroacetate | Unreacted Starting Material | Incomplete reaction.[1] | 142-145 °C / 760 mmHg[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a modification of the procedure described in Organic Syntheses.[1]
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Preparation of Sodium Ethoxide: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 400 cc of absolute ethanol. Slowly add 23 g of clean sodium, cut into thin slices, through the condenser. The reaction can be gently heated on a steam bath to ensure all the sodium dissolves.
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Formation of Ethyl Sodioacetoacetate: Once the sodium has completely dissolved, slowly introduce 143 g of ethyl acetoacetate.
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Alkylation: Begin stirring the mixture and slowly add 123 g of ethyl chloroacetate over a period of one hour.
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Reaction: Reflux the reaction mixture for five to six hours. The mixture should no longer be alkaline to moist litmus paper at the end of the reaction.
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Workup: Cool the reaction mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt cake with two 50-cc portions of absolute ethanol.
-
Purification: Combine the filtrate and washings, and remove the ethanol by distillation from a steam bath. The residue is then fractionally distilled under reduced pressure. Collect the fraction boiling at 146-148°C/18 mmHg.
Visualizations
Caption: Main reaction and side reaction pathway in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Troubleshooting low conversion in Diethyl acetylsuccinate reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in diethyl acetylsuccinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common laboratory synthesis of this compound involves the reaction of the sodium salt of ethyl acetoacetate (ethyl sodioacetoacetate) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1] This is a type of malonic ester synthesis, where the enolate of ethyl acetoacetate acts as a nucleophile and displaces the halide from the ethyl haloacetate.
Q2: What is a typical expected yield for this reaction?
A2: A typical yield for the synthesis of this compound from ethyl sodioacetoacetate and ethyl chloroacetate is in the range of 56-62% of the theoretical amount.[1]
Q3: What are the key reagents and their roles in this synthesis?
A3: The key reagents are:
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Sodium: Reacts with absolute ethanol to form sodium ethoxide, a strong base.
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Absolute Ethanol: Serves as the solvent and the precursor to the sodium ethoxide base.
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Ethyl Acetoacetate: The starting material that is deprotonated by sodium ethoxide to form the nucleophilic enolate.
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Ethyl Chloroacetate (or Bromoacetate): The electrophile that is attacked by the enolate of ethyl acetoacetate.[1]
Troubleshooting Low Conversion
Q1: My yield of this compound is significantly below the expected 56-62%. What are the most likely causes?
A1: Low conversion in this reaction is often traced back to several critical factors. The most common issues include:
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Presence of Moisture: Water in the reaction will consume the sodium ethoxide base and hydrolyze the esters, preventing the formation of the necessary enolate and leading to side reactions.
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Incomplete Formation of Sodium Ethoxide: If the sodium does not fully dissolve in the ethanol, there will not be enough base to deprotonate the ethyl acetoacetate, leading to a stalled reaction.
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Side Reactions: Competing reactions, such as the self-condensation of ethyl acetoacetate or the hydrolysis of the starting materials or product, can reduce the yield.
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Improper Reaction Temperature or Time: The reaction requires a period of reflux to go to completion. Insufficient heating time or temperature can result in an incomplete reaction.[1]
-
Inefficient Purification: Loss of product during the workup and distillation steps can also lead to a lower isolated yield.
Q2: How critical is the use of "absolute" ethanol, and what happens if my ethanol contains water?
A2: The use of absolute (anhydrous) ethanol is crucial for the success of this reaction.[1] If water is present, it will react with the sodium metal and the sodium ethoxide base, reducing the amount of base available to form the enolate of ethyl acetoacetate. This will significantly decrease the yield of the desired product. It is recommended to dry the ethanol before use, for example, by treating it with a small amount of sodium and distilling it directly into the reaction flask.[1]
Q3: I suspect side reactions are occurring. What are the most probable side products?
A3: The most likely side reactions include:
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Self-condensation of Ethyl Acetoacetate: Two molecules of ethyl acetoacetate can react with each other in the presence of a base.
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Hydrolysis: If water is present, the ester groups of the starting materials and the product can be hydrolyzed to carboxylic acids.
-
Elimination Reactions: Depending on the reaction conditions, some elimination reactions could potentially occur.
To minimize side reactions, ensure that the reaction is carried out under anhydrous conditions and that the temperature and reaction time are carefully controlled.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard, reliable procedure for the synthesis of this compound.[1]
Materials:
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Absolute Ethanol
-
Sodium metal
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Ethyl Acetoacetate
-
Ethyl Chloroacetate
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 400 cc of absolute ethanol.
-
Slowly add 23 g of clean sodium, cut into thin slices, through the condenser tube. The reaction can be gently heated on a steam bath to ensure all the sodium dissolves.
-
Once the sodium has completely dissolved to form sodium ethoxide, slowly introduce 143 g of ethyl acetoacetate.
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With the stirrer running, add 123 g of ethyl chloroacetate dropwise over one hour.
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Reflux the reaction mixture for five to six hours.
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After reflux, cool the mixture. The precipitated sodium chloride is removed by suction filtration and washed with two 50 cc portions of absolute ethanol.
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Remove the ethanol from the filtrate by distillation from a steam bath.
-
The residue is then fractionally distilled under reduced pressure. The fraction boiling at 121–124°C at 5 mm Hg is collected as this compound.[1]
Quantitative Data
| Parameter | Condition | Expected Yield | Reference |
| Solvent | Absolute Ethanol | 56-62% | [1] |
| Base | Sodium Ethoxide (from Na) | 56-62% | [1] |
| Electrophile | Ethyl Chloroacetate | 56-62% | [1] |
| Reflux Time | 5-6 hours | 56-62% | [1] |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low this compound conversion.
References
Optimization of reaction conditions for Diethyl acetylsuccinate synthesis (temperature, catalyst)
Welcome to the technical support center for the synthesis of Diethyl Acetylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of reaction conditions, particularly temperature and catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most traditional and widely cited method for synthesizing this compound involves the reaction of ethyl acetoacetate with ethyl chloroacetate in the presence of a base, such as sodium ethoxide. This reaction proceeds via the formation of the sodium salt of ethyl acetoacetate, which then acts as a nucleophile.[1]
Q2: Why is the choice of catalyst or base so critical in this synthesis?
The base is crucial for deprotonating the α-carbon of ethyl acetoacetate, forming the enolate which is the key nucleophile. Sodium ethoxide is commonly used because it is a strong enough base to facilitate this deprotonation. The choice of base can significantly impact yield and side-product formation. Using a base like sodium hydroxide could lead to saponification (hydrolysis) of the ester groups.[2]
Q3: What is the optimal temperature range for this reaction?
The reaction is typically performed by refluxing the mixture.[1] For reactions using ethanol as a solvent, this corresponds to a temperature of approximately 78°C. Higher temperatures can sometimes increase the rate of reaction but may also promote side reactions, leading to discoloration or the formation of byproducts.[3][4] Careful temperature control is essential for achieving a high yield of the desired product.[2]
Q4: My reaction yield is low. What are the most likely causes?
Low yields can stem from several factors:
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Presence of Moisture: Water in the reagents or solvent can quench the sodium ethoxide base and hydrolyze the ester reactants. It is critical to use absolute (anhydrous) alcohol.[1][2]
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Incomplete Reaction: The reaction may not have gone to completion. A typical reflux time is five to six hours.[1] Insufficient reaction time can be a cause of low yield.[5]
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Side Reactions: Undesirable side reactions can consume starting materials or the product.[3] The traditional synthesis method using concentrated sulfuric acid, for example, is known for having many side reactions.[6]
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Loss during Workup: Product can be lost during the extraction, washing, and purification steps.[4]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Catalyst/Base | Ensure the sodium used to prepare sodium ethoxide is clean and free of oxide layers. Prepare the sodium ethoxide solution fresh before the reaction.[1] |
| Presence of Water | Use a good grade of absolute alcohol. If necessary, dry the alcohol by treating it with sodium and distilling it directly into the reaction flask.[1] |
| Insufficient Reaction Time | The reaction mixture should be refluxed for at least five to six hours to ensure the reaction proceeds to completion.[1] |
| Incorrect Stoichiometry | Use a slight molar excess (e.g., 1.1 moles) of ethyl acetoacetate relative to ethyl chloroacetate (1.0 mole) to ensure the complete consumption of the chloroacetate.[1] |
Problem: Product is Discolored or Impure
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Overheating can lead to decomposition and side reactions.[4] Maintain a steady reflux without excessive heating. |
| Side Reactions | The formation of byproducts is a common issue.[3] Purification by fractional distillation under reduced pressure is crucial to isolate the pure product.[1] |
| Incomplete Workup | Residual starting materials or salts can contaminate the product. Ensure thorough washing of the crude product and efficient removal of precipitated salts like sodium chloride by filtration.[1] |
| Catalyst Residue | In syntheses using non-volatile catalysts, ensure proper removal during workup. For instance, solid acid catalysts can be filtered off.[7] |
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is based on the procedure from Organic Syntheses.[1]
1. Preparation of Sodium Ethoxide:
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In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place 400 cc of absolute alcohol.
-
Slowly add 23 g (1 gram atom) of clean, thinly sliced sodium through the condenser.
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Gently heat the flask on a steam bath to ensure the reaction goes to completion.
2. Reaction:
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Once all the sodium has dissolved, slowly introduce 143 g (1.1 moles) of ethyl acetoacetate.
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Start the mechanical stirrer and add 123 g (1 mole) of ethyl chloroacetate dropwise over one hour.
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Reflux the reaction mixture for five to six hours.
3. Workup and Purification:
-
After cooling, filter the precipitated sodium chloride with suction and wash it with two 50-cc portions of absolute alcohol.
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Remove the alcohol from the filtrate by distilling it from a steam bath.
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Filter the residue and transfer it to a round-bottomed flask for fractionation under reduced pressure.
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Collect the fraction boiling at 121–124°C/5 mm. The expected yield is 121–134 g (56–62%).
Optimized Reaction Conditions for Succinate Esters
While the primary method for this compound is established, related succinate ester syntheses provide insights into optimizing conditions. The following table summarizes conditions for different catalytic systems.
| Catalyst System | Reactants | Temperature (°C) | Key Findings | Yield | Reference |
| Sodium Ethoxide | Ethyl Acetoacetate + Ethyl Chloroacetate | Reflux (~78°C) | Standard base-catalyzed alkylation. | 56-62% | [1] |
| Radical Initiator | Dimethyl Maleate + Acetaldehyde | 125-130°C | Continuous synthesis method. | >95% (Conversion) | [8] |
| Cation Exchange Resin | Succinic Acid + Ethanol | Not specified | Effective for esterification with easy catalyst removal. | 98.8% (Conversion) | |
| Cerium(IV) sulfate | Succinic Acid + Ethanol | 130°C | Lewis acid catalysis. | 93.4% (Esterification rate) | [6] |
| Heat-resistant Resin | Succinic Acid + Methanol | 110°C | High conversion and selectivity in continuous flow. | 99.96% (Conversion) |
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for troubleshooting low product yields.
Caption: Decision tree for troubleshooting low synthesis yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
- 7. CN101323566A - Preparation method of diethyl succinate - Google Patents [patents.google.com]
- 8. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]
Removal of unreacted starting materials from Diethyl acetylsuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of diethyl acetylsuccinate. This guide directly addresses specific issues that may be encountered during the removal of unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and byproducts I need to remove from my crude this compound?
A1: The synthesis of this compound typically involves the reaction of ethyl sodioacetoacetate with ethyl chloroacetate. Therefore, the primary unreacted starting materials to remove are ethyl acetoacetate and ethyl chloroacetate. A common byproduct is sodium chloride, which precipitates during the reaction. Another potential byproduct is ethyl β-acetotricarballylate, formed by the further reaction of the product with ethyl chloroacetate.[1]
Q2: What is the first step I should take to purify my crude this compound reaction mixture?
A2: The initial workup of the reaction mixture typically involves filtration to remove any precipitated salts, such as sodium chloride.[1] Following filtration, a liquid-liquid extraction is a common next step to remove water-soluble impurities.
Q3: How can I remove acidic or basic impurities from my crude product?
A3: A liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate solution, can effectively remove acidic impurities. If the reaction was run under basic conditions, a wash with a dilute acid, like 1M HCl, can neutralize and remove residual base.
Q4: Which purification technique is best for separating this compound from unreacted starting materials?
A4: The choice of purification method depends on the boiling points of the components and the desired final purity.
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Vacuum distillation is highly effective for separating this compound from the more volatile starting materials, ethyl acetoacetate and ethyl chloroacetate.
-
Flash column chromatography is suitable for achieving high purity, especially when the boiling points of the impurities are close to that of the product or for removing non-volatile impurities.
Q5: How can I monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from a column, and the final product on a TLC plate, you can visualize the separation of the desired product from impurities. A common solvent system for TLC analysis of moderately polar compounds like this compound is a mixture of ethyl acetate and hexanes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield after purification | - Incomplete reaction. - Product loss during extraction or distillation. - Co-elution of product with impurities during chromatography. | - Ensure the initial reaction has gone to completion using TLC analysis. - During extractions, perform multiple extractions with smaller volumes of solvent to maximize recovery. - For distillation, ensure the vacuum is stable and the collection temperature is accurate. - Optimize the solvent system for chromatography to achieve better separation. |
| Product is not pure after distillation | - Inefficient fractional distillation column. - Vacuum pressure is not low enough, leading to higher distillation temperatures and potential decomposition. - Bumping of the liquid in the distillation flask. | - Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Ensure all joints in the distillation apparatus are properly sealed to maintain a low pressure. - Use a stir bar or boiling chips to ensure smooth boiling. |
| Product is not pure after column chromatography | - Inappropriate solvent system. - Column was not packed properly. - Sample was loaded incorrectly. | - Develop an optimal solvent system using TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[2] - Ensure the silica gel is packed uniformly without any cracks or channels. - Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band. |
| Aqueous and organic layers do not separate during extraction (emulsion) | - Vigorous shaking of the separatory funnel. - High concentration of solutes. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of celite. |
Data Presentation
Table 1: Boiling Points of this compound and Common Starting Materials
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| This compound | 254-255 | 180-183 @ 50 mmHg |
| Ethyl Acetoacetate | 180.8 | 75 @ 12 mmHg |
| Ethyl Chloroacetate | 144-146[3] | 56 @ 15 mmHg |
Table 2: Typical Purity and Yield of this compound After Various Purification Methods (Illustrative)
| Purification Method | Typical Purity (%) | Typical Yield (%) | Notes |
| Liquid-Liquid Extraction | 80-90 | >95 | Effective for removing salts and water-soluble impurities. |
| Vacuum Distillation | >95 | 80-90 | Good for removing volatile starting materials. |
| Flash Column Chromatography | >98 | 70-85 | Ideal for achieving high purity and removing close-boiling or non-volatile impurities. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
-
Dissolution: After filtering off any solid byproducts, dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Shake gently, venting periodically. This will neutralize and remove any acidic impurities. Drain the aqueous layer.
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Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
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Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a round-bottom flask of an appropriate size for the amount of crude product. Add a magnetic stir bar to the flask. Ensure all glassware joints are properly sealed with vacuum grease.
-
Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Fraction Collection:
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Collect the initial fraction, which will primarily be the lower-boiling unreacted starting materials (ethyl chloroacetate and ethyl acetoacetate). Monitor the head temperature and pressure.
-
Once the head temperature stabilizes at the boiling point of this compound at the recorded pressure, change the receiving flask to collect the pure product.
-
-
Shutdown: After collecting the product fraction, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air to the system.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[2]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the column and apply pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes.
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A decision workflow for the purification of this compound.
Caption: Experimental workflow for liquid-liquid extraction.
References
Preventing byproduct formation in the synthesis of Diethyl acetylsuccinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl Acetylsuccinate. The following information is designed to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Byproduct Formation
The primary byproduct in the classical synthesis of this compound is Ethyl β-acetotricarballylate . This byproduct is formed when the desired product, this compound, undergoes a second reaction with ethyl chloroacetate. Careful control of reaction parameters is crucial to maximize the yield of the desired product.
Key Reaction: Claisen condensation of ethyl acetoacetate with ethyl chloroacetate using a strong base like sodium ethoxide.
Primary Byproduct Formation Reaction: Alkylation of the this compound product by a second molecule of ethyl chloroacetate.
Below is a summary of how different reaction parameters can influence the formation of the desired product versus the primary byproduct. While precise yields can vary based on specific experimental setups, these trends provide a basis for optimization.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of ethyl acetoacetate relative to ethyl chloroacetate. | Ensures complete consumption of the alkylating agent (ethyl chloroacetate), minimizing its availability to react with the product. | An excess of ethyl chloroacetate significantly increases the likelihood of the secondary reaction, leading to higher yields of Ethyl β-acetotricarballylate. |
| Temperature | Maintain a low to moderate reaction temperature (e.g., room temperature to gentle reflux). | Lower temperatures generally favor the desired initial reaction over the subsequent, often slower, side reactions. | Higher temperatures can increase the rate of all reactions, including the formation of the byproduct. |
| Reaction Time | Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction upon consumption of the limiting reagent (ethyl chloroacetate). | Prolonged reaction times after the initial reaction is complete provide more opportunity for the byproduct to form. | If the reaction is left for an extended period after completion, the concentration of the byproduct will likely increase. |
| Base | Use a stoichiometric amount of a strong alkoxide base, such as sodium ethoxide. | A full equivalent of base is required to drive the Claisen condensation to completion by deprotonating the β-keto ester product.[1] | An insufficient amount of base can lead to an incomplete reaction and a lower yield of the desired product. |
| Solvent | Use anhydrous (dry) alcohol, typically absolute ethanol. | The presence of water can hydrolyze the esters and the alkoxide base, leading to lower yields. | Wet solvents will result in significantly reduced yields due to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound and how is it formed?
The principal byproduct is Ethyl β-acetotricarballylate. It is formed when the enolate of the desired product, this compound, acts as a nucleophile and attacks a second molecule of ethyl chloroacetate. This is a subsequent alkylation reaction that occurs under the same reaction conditions.
Q2: My yield of this compound is consistently low. What are the likely causes?
Low yields can be attributed to several factors:
-
Presence of moisture: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will react with the sodium ethoxide base and can hydrolyze the ester starting materials.
-
Insufficient base: A full equivalent of a strong base is necessary to drive the reaction to completion.
-
Suboptimal temperature: If the temperature is too low, the reaction may be too slow and not go to completion. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Impure reagents: Use freshly distilled starting materials for the best results.
Q3: How can I effectively control the stoichiometry to prevent byproduct formation?
Precise addition of reagents is key. It is recommended to add the ethyl chloroacetate dropwise to the solution containing the sodium ethoxide and ethyl acetoacetate. This ensures that the concentration of the alkylating agent is kept low throughout the reaction, which statistically favors the initial reaction with the more abundant ethyl acetoacetate enolate over the reaction with the newly formed product.
Q4: What is the best method for purifying this compound from its byproducts?
Fractional distillation under reduced pressure is the most effective method for separating this compound from the higher-boiling byproduct, Ethyl β-acetotricarballylate.
Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol is adapted from established procedures and provides a baseline for the synthesis.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 400 mL of absolute ethanol. Carefully add 23 g (1 gram-atom) of clean sodium in small pieces. The reaction can be gently heated to ensure all the sodium dissolves.
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Reaction: Once the sodium has completely reacted and the solution has cooled, slowly add 143 g (1.1 moles) of ethyl acetoacetate. Following this, add 123 g (1 mole) of ethyl chloroacetate dropwise over a period of about one hour with stirring.
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Reflux: After the addition is complete, heat the mixture to reflux for 5-6 hours.
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Work-up: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Wash the precipitate with a small amount of absolute ethanol.
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Purification: Remove the ethanol from the filtrate by distillation. The residue can then be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 121–124°C at 5 mm Hg.[1]
Optimized Protocol to Minimize Byproduct Formation
This protocol incorporates modifications to the standard procedure to suppress the formation of Ethyl β-acetotricarballylate.
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Preparation of Sodium Ethoxide: Prepare the sodium ethoxide solution as described in the standard protocol.
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Controlled Addition: Cool the sodium ethoxide solution to room temperature. Add 143 g (1.1 moles) of ethyl acetoacetate. In a separate addition funnel, place 123 g (1 mole) of ethyl chloroacetate.
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Reaction at Controlled Temperature: Add the ethyl chloroacetate dropwise to the stirred solution over 2-3 hours while maintaining the reaction temperature at or slightly above room temperature. Use a water bath to control any exotherm.
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Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of ethyl chloroacetate using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quenching: Once the ethyl chloroacetate is consumed, cool the reaction mixture and proceed with the work-up and purification as described in the standard protocol. The key is to avoid prolonged heating after the limiting reagent has been consumed.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the primary byproduct.
Caption: Optimized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Diethyl Acetylsuccinate Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reaction kinetics of diethyl acetylsuccinate and related β-keto esters.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reaction rate of this compound?
A1: The solvent plays a crucial role in the reaction kinetics by influencing the stability of the reactants and the transition state. For reactions involving β-keto esters like this compound, the polarity of the solvent is a key factor. The reaction often proceeds through an enol or enolate intermediate, and the solvent's ability to stabilize this intermediate can significantly impact the reaction rate. Protic solvents can hydrogen bond with the carbonyl groups, affecting the keto-enol tautomerism, which is a crucial equilibrium for the reactivity of these compounds.[1][2][3]
Q2: Which type of solvent, protic or aprotic, is generally preferred for reactions with this compound?
A2: The choice between a protic and aprotic solvent depends on the specific reaction. For instance, in transesterification reactions of β-keto esters, a range of conditions have been explored. Some studies suggest that solvent-free or non-polar aprotic solvents like toluene can lead to faster reactions compared to conventional heating in other solvents.[2] The selection will depend on the specific nucleophile and catalyst used.
Q3: Can the keto-enol tautomerization of this compound in different solvents affect my reaction outcome?
A3: Absolutely. This compound exists in equilibrium between its keto and enol forms. The reactivity of β-keto esters is often dependent on the concentration of the enol tautomer.[1][3] The solvent polarity can influence this equilibrium. For a related β-keto ester, ethyl 4,4,4-trifluoroacetoacetate, a positive correlation was found between the solvent polarity and the proportion of the keto tautomer in aprotic solvents.[1][3] Therefore, a solvent that favors the enol form might increase the rate of reactions where the enol is the reactive species.
Q4: Are there any quantitative data available for the effect of solvents on the reaction kinetics of compounds similar to this compound?
A4: While specific kinetic data for this compound is limited in publicly available literature, we can look at a closely related compound, diethyl succinate. A study on the methanolysis of diethyl succinate provides rate constants at different temperatures. Although this compound lacks the acetyl group, the data can offer a baseline for understanding the ester's reactivity.
Troubleshooting Guides
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The solvent may be hindering the reaction. If using a protic solvent, consider switching to an aprotic solvent, or vice-versa, depending on the reaction mechanism. For some reactions like transesterification, a solvent-free approach or using a non-polar solvent like toluene might be beneficial.[2] |
| Presence of Water | Trace amounts of water can hydrolyze the ester, especially under acidic or basic conditions, leading to side products. Ensure all reagents and solvents are anhydrous. |
| Unfavorable Keto-Enol Equilibrium | The concentration of the reactive enol tautomer might be too low in the chosen solvent. Try a different solvent to shift the equilibrium. NMR spectroscopy can be used to determine the keto-enol ratio in different deuterated solvents.[1][3] |
| Poor Solubility | The reactants may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction rate. Choose a solvent in which all reactants are soluble. |
Problem 2: Slow reaction rate.
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Polarity | The polarity of the solvent may be stabilizing the reactants more than the transition state. If the transition state is more polar than the reactants, a more polar solvent should increase the rate. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation energy barrier. Cautiously increase the reaction temperature while monitoring for the formation of byproducts. |
| Inefficient Catalyst | If a catalyst is used, it may not be optimal for the chosen solvent. The catalyst's activity can be highly solvent-dependent. |
| Mass Transfer Limitations | In heterogeneous reactions (e.g., with a solid-supported catalyst), the rate may be limited by the diffusion of reactants to the catalyst surface. Ensure adequate stirring. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following tables present data for the analogous methanolysis of diethyl succinate . This reaction involves the transesterification of diethyl succinate with methanol, catalyzed by p-toluene sulfonic acid. The reaction progress was monitored by gas chromatography.[4]
Table 1: Rate Constants for the Methanolysis of Diethyl Succinate [4]
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 50 | 0.0298 |
| 60 | 0.0332 |
Table 2: Activation Parameters for the Methanolysis of Diethyl Succinate (Calculated from data in Table 1)
| Parameter | Value |
| Activation Energy (Ea) | 7.9 kJ/mol |
| Pre-exponential Factor (A) | 0.16 s⁻¹ |
Note: The activation energy was calculated using the Arrhenius equation.[5][6]
Experimental Protocols
Methodology for Determining Reaction Kinetics of Diethyl Succinate Methanolysis [4]
This protocol describes a method to determine the pseudo-first-order rate constant for the methanolysis of diethyl succinate.
-
Reaction Setup:
-
Prepare a solution of diethyl succinate in a large excess of methanol in an Erlenmeyer flask. The excess methanol ensures pseudo-first-order kinetics with respect to diethyl succinate.
-
Place the flask in a constant temperature bath set to the desired temperature (e.g., 50°C) and allow it to equilibrate for 10 minutes.
-
Prepare a series of labeled vials, each containing 5 mL of methanol to quench the reaction.
-
-
Initiation and Sampling:
-
Add a catalytic amount of p-toluene sulfonic acid to the reaction flask to initiate the reaction.
-
Immediately withdraw a small aliquot (e.g., 0.10 mL) of the reaction mixture and place it into the first quenching vial.
-
Return the reaction flask to the constant temperature bath.
-
At regular time intervals (e.g., every 5 minutes initially, then every 10 minutes), withdraw another aliquot and quench it in a new vial.
-
-
Analysis:
-
Analyze the composition of each quenched sample using a Gas Chromatograph (GC) to determine the fraction of remaining diethyl succinate.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined from the slope of a plot of the natural logarithm of the fraction of diethyl succinate (ln[DES]) versus time.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the kinetics of this compound reactions.
Caption: Keto-enol tautomerism of this compound.
Caption: General experimental workflow for kinetic analysis.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. odinity.com [odinity.com]
- 5. Activation Energy [chem.fsu.edu]
- 6. Activation energy - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Diethyl Acetylsuccinate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of diethyl acetylsuccinate. This guide provides troubleshooting advice, answers to frequently asked questions, and relevant experimental protocols to help you optimize your catalytic process and maintain high efficiency.
Troubleshooting Guide: Catalyst Performance Issues
This section addresses common problems related to catalyst deactivation during this compound synthesis in a question-and-answer format.
Question 1: My reaction yield has significantly decreased after a few cycles using a solid acid catalyst (e.g., ion-exchange resin). What are the likely causes and how can I fix this?
Answer: A significant drop in yield is a classic sign of catalyst deactivation. For solid acid catalysts like cation-exchange resins, the primary causes include:
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Loss of Acidic Sites: Repeated use, especially at elevated temperatures, can lead to a reduction in the number and strength of the acidic centers on the catalyst surface.[1]
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Fouling: The catalyst surface can be blocked by the deposition of high-molecular-weight byproducts or polymeric materials, a phenomenon known as fouling.[2] This physically obstructs reactant access to the active sites.
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Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites, rendering them inactive.
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Thermal Degradation: Many solid catalysts, particularly polymeric resins, have limited thermal stability and can degrade at high reaction temperatures.[1]
Troubleshooting Steps:
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Catalyst Regeneration: Attempt to regenerate the catalyst. For fouling by organic residues, a common method is washing with an appropriate solvent to dissolve the deposits, followed by drying. For more stubborn carbonaceous deposits (coke), a controlled oxidation (calcination) might be necessary, but care must be taken not to exceed the thermal stability of the catalyst.
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Optimize Reaction Conditions: Lowering the reaction temperature, if feasible for the reaction kinetics, can help minimize thermal degradation and reduce the rate of fouling.
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Purify Reactants: Ensure the purity of your starting materials (diethyl succinate and acetic anhydride or other acetylating agents) and solvent to prevent catalyst poisoning.
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Consider a Different Catalyst: If deactivation persists, you may need to switch to a more robust catalyst with higher thermal stability or one that is less susceptible to poisoning by your specific reactants.
Question 2: I am observing a change in product selectivity, with an increase in byproducts. Could this be related to catalyst deactivation?
Answer: Yes, a change in selectivity is often linked to catalyst deactivation. As the primary active sites deactivate, other, less selective sites on the catalyst may start to contribute more to the overall reaction, leading to the formation of undesired byproducts. Alternatively, the deactivation process itself might create new types of active sites with different selectivities.
Possible Causes and Solutions:
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Partial Poisoning: Certain active sites might be selectively poisoned, favoring reaction pathways that lead to byproducts.
-
Structural Changes: The catalyst's structure may change over time (e.g., sintering in metal-supported catalysts), exposing new crystal facets with different catalytic properties.
-
Solutions:
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Thoroughly characterize the deactivated catalyst to understand the nature of the changes.
-
Implement a regeneration procedure that aims to restore the original state of the active sites.
-
If the issue persists, catalyst redesign or selection of a more selective catalyst may be necessary.
-
Question 3: My homogeneous acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is leading to product discoloration and separation issues. What can I do?
Answer: While homogeneous catalysts can be very active, they present their own set of challenges that can be mistaken for deactivation but are inherent to their use.
-
Product Discoloration: Concentrated acids like sulfuric acid can cause side reactions and charring of organic materials, leading to a darker-colored product.[3]
-
Separation Difficulties: Homogeneous catalysts are difficult to separate from the reaction mixture, which complicates purification and can lead to product contamination. While not a deactivation issue in the traditional sense, the inability to efficiently recover and reuse the catalyst is a significant drawback.
Solutions:
-
Use a Milder Catalyst: Consider using a less corrosive homogeneous catalyst or switching to a solid acid catalyst.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Improve Work-up Procedure: Develop a robust neutralization and extraction procedure to effectively remove the acid catalyst from your product.
-
Heterogeneous Catalysts: The most effective solution is often to switch to a heterogeneous catalyst, which can be easily separated by filtration and is often reusable, minimizing waste and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: The synthesis of this compound is a type of esterification/acylation reaction. Commonly used catalysts for similar reactions include:
-
Homogeneous Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.[3]
-
Heterogeneous Acid Catalysts:
-
Ion-Exchange Resins: Macro-porous resins with sulfonic acid groups are frequently used.[1]
-
Zeolites and Mesoporous Silicas: These materials offer high surface areas and tunable acidity.
-
Heteropolyacids: These can be very active but may be difficult to separate from the product.[1]
-
Metal Oxides and Supported Metals: Lewis acidic metal catalysts can also be effective.
-
Q2: What are the main mechanisms of catalyst deactivation?
A2: The primary mechanisms of catalyst deactivation can be broadly categorized as:
-
Poisoning: Strong chemisorption of impurities on active sites.[2]
-
Fouling: Physical deposition of substances from the reaction phase onto the catalyst surface and pores.[2]
-
Thermal Degradation/Sintering: Structural changes in the catalyst due to high temperatures, leading to a loss of active surface area.[2]
-
Leaching: Dissolution of active components from a solid catalyst into the reaction medium.[2]
-
Mechanical Failure: Attrition or crushing of the catalyst particles.[2]
Q3: How can I monitor catalyst deactivation during my experiments?
A3: You can monitor deactivation by:
-
Tracking Reaction Performance: Regularly measure the conversion, yield, and selectivity of your reaction under constant conditions. A decline in these parameters over time indicates deactivation.
-
Catalyst Characterization: Periodically take a small sample of the catalyst (if possible) and analyze it using techniques such as:
-
Spectroscopy (FTIR, Raman): To identify adsorbed species (poisons or foulants).
-
Microscopy (SEM, TEM): To observe changes in morphology and particle size (sintering).
-
Surface Area Analysis (BET): To measure changes in surface area and pore volume.
-
Temperature-Programmed Desorption/Oxidation (TPD/TPO): To quantify the amount and nature of adsorbed species or coke deposits.
-
Q4: Is it always possible to regenerate a deactivated catalyst?
A4: Not always. The feasibility of regeneration depends on the deactivation mechanism.
-
Fouling by coke or organic residues is often reversible through washing or controlled combustion.
-
Poisoning can be reversible if the poison can be selectively removed without damaging the catalyst. However, strong poisoning is often irreversible.
-
Sintering and thermal degradation are generally irreversible processes.
-
Leaching of the active material is also irreversible.
Quantitative Data on Catalyst Performance
The following table summarizes typical performance and deactivation data for catalysts used in related esterification reactions. Note that specific values for this compound synthesis may vary.
| Catalyst Type | Initial Conversion/Yield (%) | Conversion/Yield after 5 Cycles (%) | Primary Deactivation Mechanism | Reference |
| Cation-Exchange Resin (NKC-9) | 98.8 | 98.5 (after 6 cycles) | Reduction in acid site density and strength | [1] |
| Phosphotungstic Acid | 92.8 | 92.3 (after 4 cycles) | Difficult to separate from product | [1] |
| Cerium Sulfate Tetrahydrate | 93.4 | Not reported (difficult to recycle) | Poor thermal stability | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using a Solid Acid Catalyst
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add diethyl succinate and the solid acid catalyst (e.g., 5-10 wt% of the limiting reactant).
-
Reaction Initiation: Begin stirring and add the acetylating agent (e.g., acetic anhydride, typically in a 1:1 to 1.2:1 molar ratio to diethyl succinate).
-
Reaction Progress: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) and allow it to reflux for the specified time (typically 2-8 hours). Monitor the reaction progress by TLC or GC.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Work-up: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Regeneration of a Fouled Solid Acid Catalyst
-
Washing: After filtering the catalyst from the reaction mixture, wash it thoroughly with a solvent that is a good solvent for the reactants and products (e.g., ethanol, acetone) to remove any physically adsorbed species.
-
Drying: Dry the washed catalyst in a vacuum oven at a temperature below its maximum operating temperature (e.g., 60-80 °C for many ion-exchange resins) until a constant weight is achieved.
-
Reactivation (Optional): For some catalysts, an acid wash (e.g., with dilute sulfuric acid) followed by rinsing with deionized water and drying can help restore the acidity of the active sites.
-
Calcination (for robust inorganic catalysts): For catalysts that are thermally stable (e.g., zeolites, metal oxides) and fouled with carbonaceous deposits, a controlled calcination in air or a dilute oxygen stream can be performed to burn off the coke. The temperature program should be carefully designed to avoid excessive heat that could lead to sintering.
Visualizing Catalyst Deactivation and Troubleshooting
The following diagrams illustrate key concepts related to catalyst deactivation in this compound synthesis.
Caption: The lifecycle of a catalyst, from fresh to deactivated and regenerated states.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Diethyl Acetylsuccinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of diethyl acetylsuccinate synthesis. The information is presented in a question-and-answer format to directly address potential challenges and ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound an exothermic reaction?
The synthesis of this compound, typically through reactions like the Claisen condensation, involves the formation of new chemical bonds, which releases energy in the form of heat. This exothermic nature requires careful temperature control to prevent a runaway reaction.
Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?
An uncontrolled exotherm, or a runaway reaction, can lead to a rapid increase in temperature and pressure within the reactor. This can result in:
-
Boiling of low-boiling point solvents and reactants: This can cause a dangerous pressure buildup.
-
Formation of unwanted byproducts: High temperatures can promote side reactions, reducing the yield and purity of the desired this compound.[1]
-
Decomposition of reactants and products: This can lead to the generation of hazardous gases.
-
Equipment failure: In severe cases, the reactor can rupture, leading to the release of flammable and toxic materials.[2][3]
Q3: What are the early warning signs of a potential thermal runaway?
Vigilant monitoring is crucial for early detection. Key indicators include:
-
A sudden, unexpected rise in the reaction temperature that does not stabilize with cooling.
-
An increase in the rate of temperature rise.[4]
-
A noticeable increase in the pressure within the reaction vessel.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Changes in the color or viscosity of the reaction mixture.
-
Unusual sounds emanating from the reactor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase | - Reactant addition is too fast.- Inadequate cooling (e.g., insufficient coolant flow, high coolant temperature).- Poor agitation leading to localized "hot spots".- Incorrect stoichiometry (e.g., excess of a highly reactive reagent). | - Immediately stop the addition of reactants.- Increase the cooling capacity (e.g., lower coolant temperature, increase flow rate).- Increase the stirring speed to improve heat dissipation.[5]- If the temperature continues to rise, prepare for emergency shutdown procedures. |
| Pressure buildup in the reactor | - Uncontrolled exotherm causing solvent to boil.- Formation of gaseous byproducts due to side reactions at elevated temperatures.- Blockage in the condenser or vent line. | - Verify that the condenser is functioning correctly and the vent line is clear.- Reduce the reaction temperature by enhancing cooling.- If pressure continues to rise, initiate emergency venting if the system is designed for it, and follow emergency shutdown procedures. |
| Low yield and/or presence of impurities | - High reaction temperatures promoting side reactions or decomposition.[1]- Localized overheating due to poor mixing. | - Optimize the reaction temperature by maintaining it within the recommended range.- Ensure efficient and continuous stirring throughout the reaction.- Consider a slower, controlled addition of reactants to manage the rate of heat generation. |
| Reaction fails to initiate, followed by a sudden, rapid exotherm | - Induction period followed by a sudden onset of the reaction.- Low initial temperature preventing the reaction from starting, leading to an accumulation of unreacted reagents. | - Ensure the initial temperature is appropriate for the reaction to start smoothly.- Add a small portion of the reactants initially and wait for the reaction to begin before adding the remainder at a controlled rate.- Maintain adequate agitation to ensure homogeneity. |
Experimental Protocols
Key Experiment: Controlled Synthesis of this compound
This protocol emphasizes measures for managing the exothermic reaction.
Materials:
-
Sodium ethoxide
-
Diethyl succinate
-
Ethyl acetate
-
Anhydrous ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Cooling bath (e.g., ice-water or a controlled cooling system).
-
Thermometer or temperature probe.
Procedure:
-
Preparation: Set up the reaction apparatus in a fume hood. Ensure the cooling bath is at the desired temperature (e.g., 0-5 °C) before starting the reaction.
-
Initial Charge: Charge the reaction flask with sodium ethoxide and anhydrous ethanol. Begin stirring and allow the mixture to reach the temperature of the cooling bath.
-
Controlled Addition: Add a solution of diethyl succinate and ethyl acetate to the dropping funnel. Add the solution dropwise to the stirred reaction mixture at a rate that maintains the internal temperature within the desired range (e.g., below 10 °C). This is a critical step for controlling the exotherm.
-
Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise rapidly, immediately stop the addition and adjust the cooling.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the controlled temperature for a specified period to ensure the reaction goes to completion.
-
Quenching and Workup: Slowly and carefully add hydrochloric acid to neutralize the reaction mixture while maintaining cooling. The mixture is then transferred to a separatory funnel.
-
Extraction and Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.
Data Presentation
Table 1: Effect of Reactant Addition Rate on Reaction Temperature
| Addition Rate (mL/min) | Maximum Temperature (°C) | Observations |
| 1 | 8 | Stable temperature, easily controlled. |
| 5 | 15 | Moderate temperature increase, manageable with efficient cooling. |
| 10 | 25 | Significant temperature spike, difficult to control, potential for runaway. |
Table 2: Influence of Agitation Speed on Heat Dissipation
| Agitation Speed (RPM) | Maximum Temperature (°C) at a fixed addition rate | Heat Dissipation Efficiency |
| 100 | 20 | Poor |
| 300 | 12 | Moderate |
| 500 | 9 | Good |
Mandatory Visualizations
Caption: Workflow for managing exothermic reactions during synthesis.
Caption: Troubleshooting logic for temperature excursions.
References
- 1. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. Heat transfer - Industrial agitation, stirrers [agitec.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Diethyl Acetylsuccinate: Titration vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For Diethyl Acetylsuccinate (DEAS), a versatile intermediate in organic synthesis, ensuring high purity is paramount for the consistency and success of subsequent reactions. This guide provides a comprehensive comparison of the classical saponification titration method with modern chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the purity validation of DEAS.
At a Glance: Method Comparison
The choice of analytical method for purity assessment depends on various factors including the required accuracy, precision, sensitivity, and the nature of potential impurities. Below is a summary of the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Saponification Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Chemical reaction (saponification) and volumetric analysis. | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Specificity | Low; measures total ester content. | High; separates DEAS from volatile impurities. | High; separates DEAS from non-volatile impurities. |
| Accuracy | Good, but can be affected by acidic or basic impurities. | Excellent, with proper calibration. | Excellent, with proper calibration. |
| Precision (%RSD) | Typically < 2%[1][2] | Typically < 5%[3] | Typically < 3%[4][5] |
| Limit of Detection (LOD) | Not applicable for purity assay. | µg/mL range (e.g., 0.21 to 0.54 µg/mL for similar esters)[3] | ng/mL to µg/mL range[6][7] |
| Limit of Quantification (LOQ) | Not applicable for purity assay. | µg/mL range (e.g., 0.63 to 1.63 µg/mL for similar esters)[3] | µg/mL range[8] |
| Throughput | Low to medium. | High, especially with an autosampler. | High, especially with an autosampler. |
| Cost | Low. | High initial investment, moderate running costs. | High initial investment, moderate running costs. |
Methodology Deep Dive
Saponification Titration: The Classical Approach
This method relies on the saponification of the ester groups in this compound with a known excess of a strong base, typically ethanolic potassium hydroxide. The unreacted base is then back-titrated with a standardized acid. The amount of base consumed in the saponification reaction is directly proportional to the amount of ester present.
Experimental Protocol: Saponification Titration of this compound
-
Preparation of Reagents:
-
0.5 M Ethanolic Potassium Hydroxide (KOH)
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution
-
-
Sample Preparation:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a ground-glass joint.
-
-
Saponification:
-
Add 50.0 mL of 0.5 M ethanolic KOH to the flask.
-
Attach a reflux condenser and heat the mixture in a water bath or on a heating mantle, maintaining a gentle reflux for 1 hour.[9]
-
-
Blank Determination:
-
Concurrently, perform a blank titration using 50.0 mL of the 0.5 M ethanolic KOH solution without the sample, following the same procedure.[9]
-
-
Titration:
-
Allow the flasks to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to each flask.
-
Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.[9]
-
-
Calculation:
-
The purity of this compound is calculated using the following formula:
Where:
-
V_b = volume of HCl used for the blank titration (mL)
-
V_s = volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
F = Molar mass of this compound (216.23 g/mol ) / 2000 (since 2 moles of KOH react with 1 mole of the diester)
-
w = weight of the sample (g)
-
-
Workflow for Saponification Titration
Caption: Experimental workflow for the purity determination of this compound by saponification titration.
Gas Chromatography (GC-FID): A Volatility-Based Separation
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, GC with a Flame Ionization Detector (FID) offers high resolution and sensitivity. The FID is particularly suitable for organic compounds and provides a response proportional to the mass of carbon atoms, making it an excellent choice for purity assays.
Experimental Protocol: GC-FID Analysis of this compound
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase is suitable, for instance, a DB-5 or HP-5 column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250°C
-
Split ratio: 50:1 (can be optimized)
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Final hold: 5 minutes
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen flow: 30 mL/min
-
Air flow: 300 mL/min
-
Makeup gas (Nitrogen): 25 mL/min
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by area percent, assuming all components have a similar response factor to the main peak. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
High-Performance Liquid Chromatography (HPLC-UV): A Polarity-Based Separation
HPLC is a versatile technique that separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, which possesses a UV-absorbing carbonyl group, HPLC with a UV detector is a suitable method. This technique is particularly useful for analyzing thermally labile or non-volatile impurities.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 0.5 mg/mL.
-
Quantification: Similar to GC, purity can be estimated by area percent. For accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound.
Comparative Analysis: Choosing the Right Method
The selection of the most appropriate analytical technique for this compound purity validation depends on the specific requirements of the analysis.
References
- 1. Simultaneous Determination of the Saponification Value, Acid Value, Ester Value, and Iodine Value in Commercially Avail… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. hplc method validated: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Diethyl and Dimethyl Acetylsuccinate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Diethyl acetylsuccinate and dimethyl acetylsuccinate are two closely related β-keto esters that serve as versatile building blocks for a wide array of molecular architectures, particularly in the synthesis of heterocyclic compounds, which are cornerstones of many pharmaceutical and agrochemical agents. This guide provides an objective comparison of these two reagents, supported by experimental data and theoretical principles, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical properties of these reagents is essential for designing and executing chemical reactions. The following table summarizes the key physicochemical characteristics of diethyl and dimethyl acetylsuccinate.
| Property | This compound | Dimethyl Acetylsuccinate |
| CAS Number | 1115-30-6 | 10420-33-4[1] |
| Molecular Formula | C₁₀H₁₆O₅ | C₈H₁₂O₅[1] |
| Molecular Weight | 216.23 g/mol | 188.18 g/mol [1] |
| Physical State | Liquid | Solid[1] |
| Melting Point | Not applicable | 33 °C |
| Boiling Point | 180-183 °C at 50 mmHg | 129-134 °C at 12 mmHg |
| Density | 1.081 g/mL at 25 °C | 1.16 g/mL at 25 °C |
Reactivity Profile: A Theoretical and Practical Overview
The primary difference in the reactivity of diethyl and dimethyl acetylsuccinate stems from the nature of their ester groups: ethyl versus methyl. This seemingly minor structural variation can have a significant impact on reaction kinetics and outcomes due to both steric and electronic effects.
Theoretical Considerations:
-
Steric Hindrance: The ethyl groups in this compound are bulkier than the methyl groups in its dimethyl counterpart. This increased steric hindrance can impede the approach of nucleophiles to the electrophilic centers of the molecule, potentially leading to slower reaction rates.[2]
-
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbons in this compound compared to dimethyl acetylsuccinate.[2]
Based on these principles, dimethyl acetylsuccinate is predicted to be the more reactive of the two compounds in reactions involving nucleophilic attack, such as condensation reactions for the formation of heterocyclic rings.[2]
Performance in Heterocyclic Synthesis: Experimental Data
Synthesis of Pyrimidines and Pyrazoles with Dimethyl Acetylsuccinate
A study by Craig et al. highlights the utility of dimethyl acetylsuccinate in the facile synthesis of substituted pyrimidinyl and pyrazolyl acetic acid derivatives. The following table summarizes the reported yields for selected reactions.
| Heterocycle | Reagents | Yield (%) |
| (4-Hydroxy-6-methyl-2-thioxo-1,2-dihydropyrimidin-5-yl)acetic acid methyl ester | Thiourea | 85 |
| (4-Hydroxy-2,6-dimethylpyrimidin-5-yl)acetic acid methyl ester | Acetamidine hydrochloride | 59 |
| (1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid methyl ester | N,N'-Dimethylhydrazine | 80 |
These reactions demonstrate that dimethyl acetylsuccinate is an effective precursor for these important heterocyclic systems, affording good to excellent yields.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible research. The following sections provide established protocols for the synthesis of both diethyl and dimethyl acetylsuccinate.
Synthesis of this compound
This procedure is a classic method for the preparation of this compound.
Reaction Workflow:
Caption: Synthesis of this compound Workflow.
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place 400 cc of absolute ethanol.
-
Slowly add 23 g (1 gram atom) of clean, thinly sliced sodium through the condenser. Allow the sodium to dissolve completely, heating on a steam bath to facilitate the reaction.
-
Introduce 143 g (1.1 moles) of ethyl acetoacetate slowly.
-
With stirring, add 123 g (1 mole) of ethyl chloroacetate over one hour.
-
Reflux the reaction mixture for five to six hours.
-
After cooling, filter the precipitated sodium chloride and wash it with two 50-cc portions of absolute ethanol.
-
Remove the ethanol by distillation from a steam bath.
-
Filter the residue and fractionally distill it under reduced pressure. Collect the fraction boiling at 121–124°C/5 mm.
Synthesis of Dimethyl Acetylsuccinate
A continuous synthesis method for dimethyl acetylsuccinate has been reported, offering high efficiency and purity.
Reaction Workflow:
Caption: Continuous Synthesis of Dimethyl Acetylsuccinate.
Procedure:
-
Prepare a solution of dimethyl maleate, acetaldehyde, and a radical initiator (e.g., benzoyl peroxide) in a weight ratio of 1:1.0-1.5:0.01-0.05.
-
Continuously feed this solution into a high-pressure reactor using a high-pressure pump.
-
Maintain the reaction temperature at 125-130 °C and the pressure at 1.3-1.5 MPa.
-
Continuously discharge the reaction liquid from the reactor.
-
The resulting product is dimethyl acetylsuccinate with a reported conversion rate of 95% or higher and a purity of 99% or higher.
Conclusion
Both diethyl and dimethyl acetylsuccinate are valuable synthons in organic chemistry. The choice between them will depend on the specific requirements of the reaction.
-
Dimethyl acetylsuccinate is generally the more reactive of the two due to lower steric hindrance and is available through a highly efficient continuous synthesis process. This makes it an excellent choice for reactions where high reactivity and throughput are desired, such as in the large-scale synthesis of heterocyclic libraries for drug discovery.
-
This compound , while likely less reactive, may be preferred in specific instances where its physical properties (liquid state at room temperature) are advantageous for handling or when a slightly lower reactivity is desired to control selectivity in complex syntheses.
Researchers should consider these factors, along with the cost and availability of each reagent, when designing their synthetic strategies. The provided experimental protocols offer a solid foundation for the preparation of these important building blocks.
References
Alternative methods for the synthesis of acetylsuccinic acid esters
The synthesis of acetylsuccinic acid esters, key intermediates in the production of pharmaceuticals and food additives, is achievable through several distinct chemical pathways.[1] This guide provides a detailed comparison of the conventional radical-initiated method with an alternative Michael addition-based approach. It offers an objective analysis of their respective performances, supported by experimental data and detailed protocols, to assist researchers and drug development professionals in selecting the optimal synthetic route for their specific needs.
Method 1: Radical-Initiated Addition
The traditional and widely employed industrial method for synthesizing acetylsuccinic acid esters involves the free-radical-initiated reaction between a maleic acid dialkyl ester and an aldehyde, such as acetaldehyde.[2] This method is often performed in a continuous flow system under high pressure and temperature.
Reaction Scheme
The overall reaction involves the addition of an acetyl group (from acetaldehyde) across the double bond of the maleic acid ester.
Reactants:
-
Dialkyl Maleate (e.g., Diethyl Maleate)
-
Acetaldehyde
-
Radical Initiator (e.g., Benzoyl Peroxide)
Experimental Protocol
The following protocol is based on a continuous synthesis process described in the literature.[1][2][3]
-
Preparation of Feed Mixture: A mixture is prepared containing the dialkyl maleate, a molar excess of acetaldehyde, and a catalytic amount of a radical initiator (e.g., 0.5 to 5 mol% benzoyl peroxide based on the maleate).[2]
-
Reaction: The reactant mixture is continuously pumped into a high-pressure reactor (e.g., a stainless steel autoclave). The reactor is maintained at a temperature between 100°C and 180°C and a pressure of approximately 25 atmospheres.[2]
-
Residence Time: The flow rate is regulated to ensure a short residence time in the reactor, typically between 5 and 20 minutes.[2]
-
Work-up: The reaction mixture continuously exits the reactor and enters a distillation apparatus. The excess, more volatile acetaldehyde is distilled off and can be recycled.[2]
-
Purification: The remaining crude product is purified by vacuum distillation to yield the final acetylsuccinic acid ester.[2]
Method 2: Michael Addition
An alternative route to acetylsuccinic acid esters is the Michael addition, a classic carbon-carbon bond-forming reaction. This method involves the conjugate addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). For the synthesis of diethyl acetylsuccinate, this is typically achieved by reacting the enolate of ethyl acetoacetate with an ethyl haloacetate, such as ethyl chloroacetate.[2]
Reaction Scheme
This reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the ethyl chloroacetate.
Reactants:
-
Ethyl Acetoacetate (Michael Donor)
-
Ethyl Chloroacetate
-
Base (e.g., Sodium Ethoxide)
-
Solvent (e.g., Absolute Ethanol)
Experimental Protocol
The following is a typical laboratory-scale protocol adapted from established procedures.[2]
-
Preparation of Base: In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, dissolve clean sodium (1 gram-atom) in absolute ethanol to prepare sodium ethoxide.
-
Formation of Enolate: To the sodium ethoxide solution, slowly add ethyl acetoacetate (1.1 moles).
-
Addition Reaction: While stirring, add ethyl chloroacetate (1 mole) dropwise over one hour.
-
Reflux: Heat the reaction mixture to reflux and maintain for five to six hours.
-
Work-up: After cooling, filter the precipitated sodium chloride. Remove the ethanol from the filtrate by distillation.
-
Purification: The crude residue is then purified by fractional distillation under reduced pressure to yield the this compound.[2]
Performance Comparison
The selection of a synthetic method often depends on a trade-off between yield, purity, reaction conditions, and scalability. The radical-initiated and Michael addition routes present distinct advantages and disadvantages.
| Parameter | Radical-Initiated Addition | Michael Addition |
| Typical Yield | 92-95%[2][3] | 56-62%[2] |
| Product Purity | High (>99%)[1][3] | Good, requires fractional distillation |
| Reaction Time | Very Short (5-20 min residence time)[2] | Long (5-6 hours reflux)[2] |
| Temperature | High (100-180 °C)[2] | Moderate (Reflux of Ethanol, ~78 °C) |
| Pressure | High (~25 atm)[2] | Atmospheric |
| Reagents | Maleic esters, acetaldehyde, peroxide initiator[2] | Acetoacetic ester, haloacetic ester, strong base[2] |
| Scalability | Well-suited for continuous industrial scale[1][3] | Suitable for lab-scale; batch processing |
Reaction Pathways and Mechanisms
Visualizing the flow of materials and the underlying chemical transformations is crucial for understanding and optimizing these synthetic methods.
Experimental Workflow Diagrams
Caption: Workflow for the continuous radical-initiated synthesis.
Caption: Workflow for the laboratory-scale Michael addition synthesis.
Reaction Mechanism Diagrams
Caption: Simplified mechanism for the radical addition reaction.
Caption: Mechanism of the Michael addition pathway.
Conclusion and Outlook
The radical-initiated synthesis of acetylsuccinic acid esters is a highly efficient, rapid, and high-yielding process, making it the preferred method for large-scale industrial production.[2][3] Its primary drawbacks are the requirements for high-pressure and high-temperature equipment.
In contrast, the Michael addition pathway offers a viable laboratory-scale alternative that operates under less demanding conditions (atmospheric pressure, moderate temperatures).[2] However, it is characterized by significantly longer reaction times and lower yields compared to the radical route.[2]
Future research may focus on developing "greener" alternatives that combine the mild conditions of the Michael addition with higher efficiencies. The exploration of novel catalytic systems, such as solid acid catalysts or ionic liquids, which have shown promise in other esterification reactions, could lead to more sustainable and efficient methods for synthesizing these valuable chemical intermediates.[4][5]
References
A Comparative Guide to Catalysts in Diethyl Acetylsuccinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl acetylsuccinate, a valuable building block in the pharmaceutical and fine chemical industries, is predominantly achieved via the Michael addition of ethyl acetoacetate to ethyl acrylate. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for this important synthesis.
Catalyst Performance Comparison
The following table summarizes the performance of several catalysts in the synthesis of this compound. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited due to differing reaction conditions.
| Catalyst Type | Specific Catalyst | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Observations |
| Strong Base | Sodium Ethoxide (NaOEt) | 56-62 | Reflux | 5-6 | A classic, effective method, though requiring anhydrous conditions and careful handling of metallic sodium. |
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | - | 35 | - | Demonstrates a high reaction rate; performance is significantly influenced by the presence and type of solvent.[1] |
| Inorganic Base | Potassium Carbonate (K₂CO₃) | - | 35 | - | An effective and milder base catalyst. The reaction rate is dependent on catalyst concentration and solvent.[1] |
Note: Yield data for DBU and K₂CO₃ in the direct synthesis of this compound was not explicitly available in the reviewed literature, which focused on reaction kinetics. However, their catalytic activity was clearly established.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.
Sodium Ethoxide Catalyzed Synthesis
This traditional method utilizes a strong base catalyst prepared in situ from sodium metal and ethanol.
Materials:
-
Absolute Ethanol
-
Sodium Metal
-
Ethyl Acetoacetate
-
Ethyl Chloroacetate (as a precursor to ethyl acrylate in some classical procedures) or Ethyl Acrylate
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, prepare a solution of sodium ethoxide by slowly adding clean sodium slices to absolute ethanol. The reaction can be expedited by gentle heating on a steam bath.
-
Once all the sodium has dissolved, slowly introduce ethyl acetoacetate to the stirred solution.
-
Following the addition of ethyl acetoacetate, add ethyl acrylate dropwise over a period of one hour.
-
Reflux the reaction mixture for 5 to 6 hours. The reaction is complete when the mixture no longer shows an alkaline reaction with moist litmus paper.
-
After cooling, the precipitated sodium salt is removed by suction filtration and washed with absolute ethanol.
-
The ethanol is removed from the filtrate by distillation.
-
The resulting crude this compound is purified by fractional distillation under reduced pressure.
DBU and Potassium Carbonate Catalyzed Synthesis (Kinetic Study Protocol)
This protocol is adapted from a kinetic study of the Michael addition and is suitable for monitoring reaction progress.
Materials:
-
Ethyl Acetoacetate
-
2-Ethylhexyl Acrylate (as a model acrylate, ethyl acrylate can be substituted)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., THF, DMSO, Ethanol, or solvent-free)
Procedure for In-situ FTIR Monitoring:
-
A three-necked, round-bottomed flask equipped with a stir bar is charged with ethyl acetoacetate and the chosen acrylate (e.g., a 1.4:1 molar ratio of acrylate to acetoacetate).[1]
-
The flask is placed in an oil bath at the desired temperature (e.g., 35°C).[1]
-
The catalyst (e.g., 1-5 mol% DBU or K₂CO₃) is added to the stirred mixture.[1]
-
The reaction progress is monitored by in-situ FTIR spectroscopy, observing the disappearance of the acrylate C=C bond vibration.[1]
Procedure for ¹H NMR Monitoring:
-
Ethyl acetoacetate is diluted with the chosen solvent (e.g., 50% w/w in THF) and warmed to the reaction temperature (e.g., 35°C) in an oil bath.[1]
-
The catalyst (e.g., 1 mol% potassium carbonate) is added, and the mixture is stirred for 30 minutes.[1]
-
The pre-warmed acrylate is added, and the reaction is monitored over time by ¹H NMR, following the disappearance of the acrylate proton signals.[1]
Reaction Pathway and Logic
The synthesis of this compound via the Michael addition is a base-catalyzed conjugate addition. The general workflow and the catalytic cycle are depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Mechanism of the base-catalyzed Michael addition for this compound synthesis.
References
Spectroscopic Analysis for Confirming the Structure of Diethyl Acetylsuccinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for Diethyl acetylsuccinate against structurally related alternatives. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary information to unambiguously confirm the structure of this compound and differentiate it from similar compounds.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on a detailed analysis of its spectroscopic signatures from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Below is a comparative summary of the expected and experimentally observed data for this compound and three common alternatives: Diethyl succinate, Diethyl malonate, and Ethyl acetoacetate.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |
| ~2.20 | Singlet | 3H | -C(O)-CH₃ | |
| ~2.70 & ~3.00 | Multiplet (AB part of ABX) | 2H | -CO-CH₂ -CH- | |
| ~3.70 | Triplet (X part of ABX) | 1H | -CH₂-CH (CO)- | |
| ~4.15 | Quartet | 4H | -O-CH₂ -CH₃ | |
| Diethyl succinate | 1.25 | Triplet | 6H | -O-CH₂-CH₃ |
| 2.62 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- | |
| 4.12 | Quartet | 4H | -O-CH₂ -CH₃ | |
| Diethyl malonate | 1.28 | Triplet | 6H | -O-CH₂-CH₃ |
| 3.39 | Singlet | 2H | -CO-CH₂ -CO- | |
| 4.20 | Quartet | 4H | -O-CH₂ -CH₃ | |
| Ethyl acetoacetate (Keto form) | 1.28 | Triplet | 3H | -O-CH₂-CH₃ |
| 2.26 | Singlet | 3H | -C(O)-CH₃ | |
| 3.44 | Singlet | 2H | -CO-CH₂ -CO- | |
| 4.19 | Quartet | 2H | -O-CH₂ -CH₃ | |
| Ethyl acetoacetate (Enol form) | 1.28 | Triplet | 3H | -O-CH₂-CH₃ |
| 1.99 | Singlet | 3H | =C(OH)-CH₃ | |
| 4.98 | Singlet | 1H | =CH - | |
| 4.19 | Quartet | 2H | -O-CH₂ -CH₃ | |
| 12.05 | Singlet | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~14.1 | -O-CH₂-C H₃ |
| ~29.8 | -C(O)-C H₃ | |
| ~45.0 | -CO-C H₂-CH- | |
| ~55.0 | -CH₂-C H(CO)- | |
| ~61.0 | -O-C H₂-CH₃ | |
| ~167.0 | -C (O)-O- | |
| ~171.0 | -CH-C (O)-O- | |
| ~202.0 | -C (O)-CH₃ | |
| Diethyl succinate [1] | 14.2 | -O-CH₂-C H₃ |
| 29.2 | -CO-C H₂-C H₂-CO- | |
| 60.7 | -O-C H₂-CH₃ | |
| 172.4 | C =O | |
| Diethyl malonate | 14.1 | -O-CH₂-C H₃ |
| 41.7 | -CO-C H₂-CO- | |
| 61.5 | -O-C H₂-CH₃ | |
| 166.6 | C =O | |
| Ethyl acetoacetate (Keto form) | 14.2 | -O-CH₂-C H₃ |
| 30.1 | -C(O)-C H₃ | |
| 50.1 | -CO-C H₂-CO- | |
| 61.4 | -O-C H₂-CH₃ | |
| 167.2 | -C (O)-O- | |
| 200.7 | -C (O)-CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~1740 | Strong | C=O stretch (Ester) |
| ~1720 | Strong | C=O stretch (Ketone) | |
| ~2980 | Medium | C-H stretch (sp³) | |
| ~1200 | Strong | C-O stretch (Ester) | |
| Diethyl succinate | ~1735 | Strong | C=O stretch (Ester) |
| ~2980 | Medium | C-H stretch (sp³) | |
| ~1160 | Strong | C-O stretch (Ester) | |
| Diethyl malonate | ~1735 | Strong | C=O stretch (Ester) |
| ~2980 | Medium | C-H stretch (sp³) | |
| ~1150 | Strong | C-O stretch (Ester) | |
| Ethyl acetoacetate | ~1745 | Strong | C=O stretch (Ester) |
| ~1720 | Strong | C=O stretch (Ketone) | |
| ~3400-2400 | Broad | O-H stretch (Enol form) | |
| ~1650 | Medium | C=C stretch (Enol form) | |
| ~2980 | Medium | C-H stretch (sp³) | |
| ~1240 | Strong | C-O stretch (Ester) |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 216 [M]⁺ | 171 [M - OEt]⁺, 143 [M - CO₂Et]⁺, 129 [M - CH₃CO - OEt]⁺, 101, 88, 43 [CH₃CO]⁺ |
| Diethyl succinate [1][2] | 174 [M]⁺ | 129 [M - OEt]⁺, 101 [M - CO₂Et]⁺, 73, 55, 29 |
| Diethyl malonate | 160 [M]⁺ | 115 [M - OEt]⁺, 88 [M - CO₂Et]⁺, 60, 45, 29 |
| Ethyl acetoacetate | 130 [M]⁺ | 88 [M - CH₂CO]⁺, 85 [M - OEt]⁺, 69, 43 [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
-
Instrument Parameters (FT-IR):
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired prior to running the sample.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the absorption bands with specific functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization (Electron Ionization - EI):
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
-
Mass Analysis:
-
Analyzer Type: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provide structural information.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for confirming the structure of this compound.
References
A Comparative Guide to the Quantitative Analysis of Diethyl Acetylsuccinate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of diethyl acetylsuccinate in a reaction mixture is crucial for process monitoring, yield determination, and quality control. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). The guide includes supporting data from studies on analogous compounds, detailed experimental protocols, and visualizations to aid in method selection.
Comparison of Analytical Methods
The choice of analytical method for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, accuracy, and the available instrumentation. Each technique offers distinct advantages and disadvantages.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by detection and quantification based on mass-to-charge ratio. | Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection (e.g., UV-Vis). | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei. |
| Sample Volatility | Requires volatile or derivatized analytes. This compound is sufficiently volatile. | Suitable for non-volatile and thermally labile compounds. | No volatility requirement. |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to high, depending on the column and detector. Potential for co-elution with impurities. | High, based on unique chemical shifts of protons in the molecule. |
| Sensitivity | High, often in the µg/mL to pg/mL range. | Moderate, typically in the µg/mL to ng/mL range. | Lower, generally in the mg/mL range. |
| Accuracy & Precision | Good to excellent, especially with an internal standard. | Good, but can be affected by matrix effects and peak shape issues. | Excellent, often considered a primary ratio method.[1] |
| Quantification | Requires a calibration curve with a standard of the analyte. | Requires a calibration curve with a standard of the analyte. | Can provide absolute quantification with a certified internal standard, or relative quantification without a specific analyte standard.[2] |
| Analysis Time | Typically longer run times, including sample preparation (derivatization if needed). | Generally faster run times compared to GC-MS. | Rapid data acquisition, but may require longer relaxation delays for accurate quantification. |
| Challenges | Potential for thermal degradation of the analyte in the injector. | Peak tailing or splitting due to keto-enol tautomerism of the β-keto ester functionality.[3] | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of succinate esters and related organic compounds.[4][5][6]
a. Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a known concentration of an internal standard (e.g., dodecane or a stable isotope-labeled analog of this compound).
-
For trace analysis or to improve peak shape, derivatization to a more stable silyl ester can be performed using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7]
b. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
c. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing a series of standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from methods for the analysis of β-keto esters and related compounds.[3][8][9]
a. Sample Preparation:
-
Dilute a known amount of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
An internal standard can be used for improved accuracy.
b. Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). To address potential peak shape issues due to tautomerism, a mixed-mode column could be considered.[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (increasing the temperature may improve peak shape for tautomers).[3]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from pure standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol is based on established guidelines for qNMR analysis.[2][10][11][12][13]
a. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃).
-
For absolute quantification, add a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a signal that does not overlap with the analyte signals.
b. Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
c. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and the signal of the internal standard.
-
The concentration or purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, their molecular weights, and the weighed masses.
Visualizations
Caption: General experimental workflow for the quantitative analysis of this compound.
References
- 1. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. lsmu.lt [lsmu.lt]
- 5. Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neliti.com [neliti.com]
- 7. gcms.cz [gcms.cz]
- 8. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00472A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 11. scispace.com [scispace.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubs.sciepub.com [pubs.sciepub.com]
Benchmarking Diethyl acetylsuccinate synthesis against literature procedures
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diethyl acetylsuccinate, a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals, can be prepared through several established methods. This guide provides an objective comparison of three prominent literature procedures for its synthesis: the classic Claisen Condensation, a modern continuous-flow radical addition, and the versatile Michael Addition. The performance of each method is benchmarked based on reported experimental data, and detailed protocols are provided to enable reproducible execution.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between reaction yield, purity, reaction time, and the required experimental conditions. The following table summarizes the key quantitative data from the benchmarked literature procedures.
| Parameter | Method 1: Claisen Condensation | Method 2: Continuous Radical Addition (Dimethyl Ester) | Method 3: Michael Addition (Representative) |
| Reactants | Ethyl acetoacetate, Ethyl chloroacetate, Sodium ethoxide | Dimethyl maleate, Acetaldehyde, Radical initiator | Diethyl maleate, Ethyl acetoacetate, Base (e.g., Sodium ethoxide) |
| Reaction Time | 5-6 hours | 120 minutes (initial) then continuous | 2-12 hours |
| Yield | 56-62% | >95% (conversion rate) | High (Specific yield dependent on exact conditions) |
| Purity | Requires fractional distillation | >99% | Requires purification (e.g., column chromatography) |
| Temperature | Reflux | 125-130 °C | Room temperature to 50 °C |
| Pressure | Atmospheric | 1.3-1.5 MPa | Atmospheric |
Experimental Protocols
Method 1: Claisen-Type Condensation
This classical approach involves the reaction of ethyl acetoacetate with ethyl chloroacetate in the presence of a strong base.
Procedure: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, 400 cc of absolute ethanol is placed. To this, 23 g (1 gram atom) of clean sodium, cut into thin slices, is added slowly through the condenser. The reaction is brought to completion by heating the flask on a steam bath. Once the sodium has completely dissolved, 143 g (1.1 moles) of ethyl acetoacetate is introduced slowly. With the stirrer activated, 123 g (1 mole) of ethyl chloroacetate is added dropwise over one hour. The reaction mixture is then refluxed for five to six hours. After cooling, the precipitated sodium chloride is removed by suction filtration and washed with two 50-cc portions of absolute ethanol. The ethanol is then removed by distillation. The residue is filtered and fractionally distilled under reduced pressure to yield this compound.
Method 2: Continuous Radical Addition (for Dimethyl Acetylsuccinate)
This modern approach, detailed in patent literature for the dimethyl analog, utilizes a continuous flow process for high throughput and purity.[1]
Procedure: A solution of dimethyl maleate (1000g), acetaldehyde (1220g), and benzoyl peroxide (22g) is prepared. Initially, 300ml of this solution is charged into a 500ml stainless steel high-pressure reactor. The reactor is sealed, and the mixture is stirred and heated to 125 °C for 120 minutes. Following this initial batch phase, the remaining reactant solution is continuously fed into the reactor at a rate of 12.5 ml/min using a high-pressure pump. Simultaneously, the product mixture is continuously discharged at the same rate. The reaction temperature is maintained between 125-130 °C and the pressure at 1.3-1.5 MPa. The collected reaction mixture is then subjected to distillation to remove excess acetaldehyde and purify the dimethyl acetylsuccinate.
Method 3: Michael Addition
The Michael addition offers a versatile route for the formation of carbon-carbon bonds. This representative protocol describes the base-catalyzed conjugate addition of a carbanion to diethyl maleate.
Procedure: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 equivalents) and an anhydrous solvent (e.g., THF or toluene). To this solution, add diethyl maleate (1.0 equivalent). A catalytic amount of a suitable base, such as sodium ethoxide or a non-nucleophilic phosphine catalyst (e.g., tributylphosphine, 5 mol%), is then added to the stirred solution. The reaction mixture is stirred at room temperature or with gentle heating (e.g., 50 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired this compound.
Visualizing the Synthetic Pathways
To better understand the logical flow and key stages of each synthetic approach, the following diagrams are provided.
Caption: Experimental workflow for the Claisen-Type Condensation.
Caption: Workflow for the Continuous Radical Addition.
Caption: General workflow for the Michael Addition.
References
A Comparative Guide to the Efficacy of Diethyl Acetylsuccinate and Other Succinates in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Diethyl acetylsuccinate against other common succinate esters, namely Diethyl succinate and Dimethyl succinate, in specific organic synthesis reactions. The selection of an appropriate succinate derivative is crucial for optimizing reaction yields and achieving desired product outcomes. This document summarizes available experimental data to facilitate informed decisions in reaction design and development.
Data Presentation: A Comparative Overview
Direct comparative studies of this compound against other succinates under identical reaction conditions are limited in the available scientific literature. The following tables are a compilation of data from various sources to provide an efficacy comparison in two key reaction types: the Stobbe condensation and coumarin synthesis.
Table 1: Efficacy in Stobbe Condensation with Benzaldehyde
| Succinate Ester | Base/Solvent | Reaction Conditions | Product Yield (%) | Reference |
| Diethyl succinate | NaH / Ether | N₂ atmosphere, 3°C | ~60% | |
| Diethyl succinate | NaH / Toluene (reflux) | N₂ atmosphere | ~56% | |
| This compound | Not Available | Not Available | Not Available | N/A |
| Dimethyl succinate | Not Available | Not Available | Not Available | N/A |
Note: Data for this compound and Dimethyl succinate in the Stobbe condensation with benzaldehyde was not found in the reviewed literature, highlighting a gap in current research.
Table 2: Efficacy in Coumarin Synthesis
| Succinate/Related Ester | Reaction Type | Reactants | Catalyst/Solvent | Product Yield (%) | Reference |
| Dimethyl 2-[(2-oxo-2H-chromene-3-carbonyl)-amino] succinate (a derivative) | Amide Coupling | L-aspartic methyl ester hydrochloride | Not specified | 70% | [1] |
| Diethyl succinate | Not specified | Not specified | Not specified | Not Available | N/A |
| This compound (inferred from Ethyl acetoacetate) | Knoevenagel Condensation | Salicylaldehyde, Ethyl acetoacetate | Piperidine / Ethanol | up to 99% | [2] |
| Not specified (for 3-acetylcoumarins) | Not specified | Not specified | Not specified | 28-96% | [3] |
| Not specified (for 4-methylcoumarins) | Pechmann Condensation | Phenols, Ethyl acetoacetate | Not specified | 63-87% | [3] |
Note: The use of ethyl acetoacetate, which shares the acetyl group with this compound, in Knoevenagel condensation for coumarin synthesis shows very high yields. This suggests that this compound could be a highly effective substrate in similar reactions.
Experimental Protocols
Detailed methodologies for the Stobbe condensation and coumarin synthesis are provided below. These protocols are based on established procedures and can be adapted for comparative studies.
Stobbe Condensation with Diethyl Succinate and Benzaldehyde
Objective: To synthesize the half-ester product from the condensation of Diethyl succinate and benzaldehyde.
Materials:
-
Diethyl succinate
-
Benzaldehyde (freshly distilled)
-
Sodium hydride (100%)
-
Anhydrous ether
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a slurry of 100% sodium hydride in anhydrous ether under a nitrogen atmosphere, a mixture of Diethyl succinate and freshly distilled benzaldehyde is added.
-
The reaction mixture is maintained at 3°C.
-
The progress of the reaction is monitored by suitable analytical techniques (e.g., TLC, GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.
Synthesis of 3-Acetylcoumarin via Knoevenagel Condensation (Adapted for this compound)
Objective: To synthesize 3-acetylcoumarin from salicylaldehyde and a β-keto ester.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate (as a proxy for this compound)
-
Piperidine
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde and ethyl acetoacetate in ethanol.[2]
-
Add a catalytic amount of piperidine to the solution.[2]
-
Reflux the reaction mixture. The reaction time may vary, but high yields have been reported.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the 3-acetylcoumarin product, which may precipitate from the solution.
-
The crude product can be purified by recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the Stobbe condensation and coumarin synthesis.
Caption: Workflow for the Stobbe Condensation.
Caption: Workflow for Coumarin Synthesis.
Concluding Remarks
The presence of the acetyl group in this compound is expected to influence its reactivity compared to unsubstituted succinates like Diethyl and Dimethyl succinate. The electron-withdrawing nature of the acetyl group can increase the acidity of the alpha-protons, potentially facilitating enolate formation, which is a key step in many condensation reactions. The high yields observed in coumarin synthesis using the structurally similar ethyl acetoacetate support this hypothesis.[2]
However, the lack of direct comparative experimental data for this compound in reactions like the Stobbe condensation underscores the need for further research. The provided protocols can serve as a foundation for conducting such comparative studies to elucidate the precise impact of the acetyl group on the reactivity and efficacy of succinate esters in various synthetic applications. Researchers are encouraged to use this guide as a starting point for their own investigations into the nuanced reactivity of these valuable synthetic building blocks.
References
- 1. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
Purity assessment of commercially available Diethyl acetylsuccinate
For researchers, scientists, and drug development professionals utilizing diethyl acetylsuccinate, ensuring the purity of this key reagent is paramount for the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of the stated purity of this compound from various commercial suppliers and details the analytical methodologies required to independently verify its quality. Potential impurities arising from common synthesis routes are also discussed to aid in the development of robust analytical strategies.
Comparison of Stated Purity from Commercial Suppliers
The purity of this compound can vary between suppliers. The following table summarizes the advertised purity for this product from several vendors. It is important to note that these are the stated purities and independent verification is always recommended.
| Supplier | Stated Purity | Grade |
| Supplier A (e.g., Sigma-Aldrich) | 95% | - |
| Supplier B (e.g., Thermo Fisher Scientific) | 99% | - |
| Supplier C (e.g., Representative from ChemicalBook) | 98.0% | - |
Potential Impurities in this compound
Understanding the synthesis of this compound is crucial for identifying potential impurities. A common industrial synthesis involves the Claisen condensation of diethyl succinate and ethyl acetate. Another route could be the Michael addition of a nucleophile to diethyl maleate.
Based on these synthetic pathways, potential impurities may include:
-
Starting Materials: Diethyl succinate, ethyl acetate, diethyl maleate, ethanol.
-
By-products: Diethyl ether (from dehydration of ethanol), poly-addition products.
-
Related Substances: Mono-ethyl acetylsuccinate, succinic acid.
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity and the identification of impurities can be achieved through various analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for this purpose.
Gas Chromatography (GC) Method for Purity Analysis
Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Data Acquisition System.
Experimental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards.
-
Prepare the commercial this compound sample at the same concentration as one of the standards.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds and can be particularly useful for identifying non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Pump: Gradient-capable pump.
-
Autosampler.
-
Data Acquisition System.
Experimental Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (at the initial gradient composition) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
Similar to the GC method, the purity is calculated based on the area percentage of the main peak in the HPLC chromatogram.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a commercially available this compound sample.
Caption: Workflow for the purity assessment of this compound.
This guide provides a framework for the comparative assessment of commercially available this compound. By employing the detailed analytical protocols, researchers can independently verify the purity of their reagents, ensuring the integrity and validity of their scientific work.
Cross-Validation of Analytical Methods for Diethyl Acetylsuccinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical compounds is fundamental to ensuring data integrity. This guide provides a comprehensive comparison of two prevalent analytical methods for the determination of Diethyl acetylsuccinate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
While specific cross-validation data for this compound is not extensively published, this document outlines a comparative framework based on established principles of analytical method validation, such as those from the International Council for Harmonisation (ICH).[1][2][3][4] The performance characteristics presented are synthesized from validation studies of structurally similar esters and organic acids to provide a representative comparison.
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance parameters for each method.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection. |
| Selectivity/Specificity | High; mass spectral data provides structural information for definitive peak identification. | Moderate to High; dependent on chromatographic resolution from matrix components. |
| Sensitivity (LOD/LOQ) | High; typically in the ng/mL to pg/mL range. | Moderate; typically in the µg/mL to ng/mL range.[5][6] |
| Linearity (R²) | Typically > 0.99.[7] | Typically > 0.99.[5][6] |
| Precision (%RSD) | Repeatability: < 5%; Intermediate Precision: < 10%.[7][8] | Repeatability: < 2%; Intermediate Precision: < 5%.[5] |
| Accuracy (% Recovery) | 90-110%. | 95-105%.[5] |
| Sample Throughput | Moderate; longer run times may be required for complex matrices. | High; faster analysis times are often achievable. |
| Instrumentation Cost | High. | Moderate. |
| Derivatization | May be required to improve volatility and thermal stability. | Generally not required for this compound. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of esters.[7][8]
1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet.
2. Reagents and Materials:
-
This compound reference standard.
-
Solvent: Ethyl acetate or Dichloromethane (GC grade).
-
Internal Standard (IS): e.g., Diethyl adipate.
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
4. Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For sample analysis, dissolve a known quantity of the sample in the solvent, add the internal standard, and vortex.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is adapted from methods for the analysis of organic acids and related compounds.[5][6]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Internal Standard (IS): e.g., Dimethyl succinate.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions of the stock solution.
-
Dissolve the sample in the mobile phase, add the internal standard, and filter through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods and the signaling pathway context where such analysis might be relevant.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethyl Acetylsuccinate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of diethyl acetylsuccinate, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of a spill.
| Item | Specification | Source(s) |
| Eye Protection | Eyeshields or chemical safety goggles. | [1] |
| Hand Protection | Chemical impermeable gloves. | [2] |
| Skin Protection | Protective clothing to prevent skin exposure. | [3][4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator with a particle filter may be necessary if dust or aerosols are formed. For firefighting, a self-contained breathing apparatus is required. | [2][3][4] |
| Spill Containment | Absorb spills with inert materials such as sand, earth, or vermiculite. | [3] |
| Spill Cleanup | Collect spilled material and place it in a suitable, labeled container for waste disposal. Use spark-proof tools and avoid creating dust. | [2][3] |
This compound Disposal Workflow
The proper disposal of this compound is a systematic process that begins with the identification of the waste and ends with its safe and compliant removal. The following diagram illustrates the decision-making and operational steps involved.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation : Clearly label containers of this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Personal Protective Equipment (PPE) : Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4]
-
Containment : All this compound waste should be collected in a suitable and closed container to await disposal.[2] The container should be clearly labeled with the contents.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] Ensure the container is tightly closed.[2]
-
Disposal Method : The primary recommended methods for the disposal of this compound are:
-
Regulatory Compliance : Always adhere to local, state, and federal regulations regarding hazardous waste disposal. Consult your institution's EHS department for specific guidance and to arrange for waste pickup.
Important Considerations :
-
Do not discharge this compound into sewer systems or the environment. [2]
-
In the event of a spill, immediately contain the substance with an inert absorbent material like sand or vermiculite.[3] Collect the absorbed material into a labeled container for disposal.[3]
-
Avoid the formation of dust and aerosols during handling and disposal.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory and a healthier environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Acetylsuccinate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl acetylsuccinate. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Essential Safety and Handling Protocol
Handling this compound requires a clear understanding of its properties and potential hazards. The following step-by-step guidance outlines the necessary precautions from initial preparation to final disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[2]
-
Hand Protection: Butyl rubber or neoprene gloves are recommended for handling esters.[3] Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1] In cases of potential splashing, a PVC apron should also be worn.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if vapors or mists are generated, a respirator may be necessary.
Chemical Handling and Storage
-
Handling: Avoid direct contact with skin and eyes.[1] Do not breathe vapors or mists.[1] After handling, wash hands thoroughly with soap and water.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Procedures
-
Minor Spills: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[1] Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills. Prevent the spill from entering drains or waterways.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H16O5[4] |
| Molecular Weight | 216.23 g/mol [2] |
| Boiling Point | 180-183 °C at 50 mmHg[2][4] |
| Density | 1.081 g/mL at 25 °C[2][4] |
| Flash Point | >110 °C (>230 °F)[5] |
| NFPA Health Rating | 0 (Minimal Hazard)[6] |
| NFPA Fire Rating | 2 (Combustible)[6] |
| NFPA Reactivity Rating | 0 (Stable)[6] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to environmental safety and regulatory compliance.
Waste Categorization: this compound is a non-halogenated organic solvent.[7][8] It should be collected in a designated waste container separate from halogenated solvents.[9][10]
Disposal Procedure:
-
Collection: Collect all this compound waste, including contaminated absorbents and PPE, in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[7] All disposal activities must comply with local, state, and federal regulations.
Operational Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound 95 1115-30-6 [sigmaaldrich.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. This compound | 1115-30-6 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. synerzine.com [synerzine.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
